Product packaging for 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine(Cat. No.:CAS No. 1374652-24-0)

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Número de catálogo: B572682
Número CAS: 1374652-24-0
Peso molecular: 223.458
Clave InChI: PFTBKELQEXDGAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C4H4BrClN4 and its molecular weight is 223.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrClN4 B572682 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine CAS No. 1374652-24-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3-bromo-5-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4/c5-3-4(10-7)8-1-2(6)9-3/h1H,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTBKELQEXDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)NN)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856545
Record name 3-Bromo-5-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-24-0
Record name 3-Bromo-5-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine, a molecule of interest for drug discovery and development. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a proposed two-step synthetic route based on established chemical principles and analogous reactions reported in the scientific literature. The proposed synthesis starts from the commercially available 2,3-dichloropyrazine.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process involving an initial electrophilic bromination followed by a nucleophilic aromatic substitution.

A 2,3-Dichloropyrazine B 5-Bromo-2,3-dichloropyrazine A->B Bromination C This compound B->C Nucleophilic Substitution (Hydrazine Hydrate) cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrazinolysis A Dissolve 2,3-Dichloropyrazine in H2SO4 B Add NBS A->B C Reaction & Monitoring B->C D Work-up & Purification C->D E 5-Bromo-2,3-dichloropyrazine D->E F Dissolve 5-Bromo-2,3-dichloropyrazine in Solvent E->F G Add Hydrazine Hydrate F->G H Reaction & Monitoring G->H I Work-up & Purification H->I J This compound I->J

Technical Guide: Chemical Properties of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(3-bromo-5-chloropyrazin-2-YL)hydrazine is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and reactions of structurally similar compounds, including halogenated pyrazines, pyridines, and their hydrazine derivatives. The information presented herein should be used as a reference for potential synthesis, reactivity, and biological applications, with the understanding that experimental validation is necessary.

Introduction

This compound is a halogenated heterocyclic hydrazine derivative. The pyrazine ring is a key scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects.[1][2] The presence of bromine and chlorine atoms, along with the reactive hydrazine group, makes this compound a potentially valuable intermediate for the synthesis of novel bioactive molecules and a target for drug discovery programs. Hydrazones and hydrazides derived from hydrazine precursors are known to possess diverse pharmacological properties, such as antimicrobial, anticonvulsant, and anti-inflammatory activities.

Physicochemical Properties

Property2-Amino-5-bromo-3-chloropyrazine3-Bromo-5-chloropyridine3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Molecular Formula C4H3BrClN3C5H3BrClNC9H5BrClN3O2
Molecular Weight 208.44 g/mol 192.44 g/mol 302.51 g/mol [3]
Melting Point 128 °C77-81 °CNot Available
Boiling Point 271 °CNot AvailableNot Available
Appearance Brown solidPowderNot Available

Synthesis and Reactivity

A plausible synthetic route to this compound can be extrapolated from established protocols for analogous compounds, such as the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine and (3-chloropyridin-2-yl)-hydrazine.[4][5][6][7][8] The proposed synthesis involves the nucleophilic substitution of a chlorine atom on a di-halogenated pyrazine precursor with hydrazine hydrate.

Proposed Synthesis Workflow

The synthesis would likely start from 2,3-dichloro-5-bromopyrazine. The greater reactivity of the chlorine atom at the 2-position, activated by the adjacent nitrogen atoms, would allow for selective substitution by hydrazine.

start 2,3-Dichloro-5-bromopyrazine step1 Nucleophilic Aromatic Substitution start->step1 Reacts with reagent Hydrazine Hydrate (N2H4·H2O) reagent->step1 solvent Ethanol or Methanol solvent->step1 conditions 0-5 °C to Room Temperature conditions->step1 product This compound step1->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloro-5-bromopyrazine (1 equivalent) in methanol or ethanol.

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Base Addition: Add triethylamine (1 equivalent) to the cooled solution.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.2 equivalents) dropwise, maintaining the temperature between 5-10 °C.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours.

  • Isolation: The resulting solid precipitate is collected by filtration, washed with cold water, and dried to yield the product.

Expected Reactivity

The hydrazine moiety in the target compound is expected to be reactive towards aldehydes and ketones to form the corresponding hydrazones.[9] This reaction is a common method for derivatizing hydrazine-containing compounds to explore their biological activities.

hydrazine This compound reaction Hydrazone Formation hydrazine->reaction Condensation aldehyde Substituted Aldehyde (R-CHO) aldehyde->reaction catalyst Acid Catalyst (e.g., HCl) catalyst->reaction hydrazone Corresponding Hydrazone Derivative reaction->hydrazone

Caption: General reaction of this compound with an aldehyde.

Spectroscopic Data (Predicted)

While no specific spectra for this compound are available, data from analogous compounds can provide an indication of the expected spectral characteristics.

Compound1H NMR DataIR DataMass Spectrometry
2-Amino-5-bromo-3-chloropyrazine Available spectra show characteristic aromatic and amine proton signals.[10]Not specified.Not specified.
3-Bromo-5-chloropyridine 1H NMR (CDCl3) δ: 8.58 (d, J=2.5 Hz, 1H); 8.18 (d, J= 2.5 Hz, 1H).[11]IR (nujol): 2960, 2930, 2860, 1690, 1572, 1540, 1469, 1385, 1290, 1050, 990 cm-1.[11]High resolution mass spectrum: m/e=183.022 (calculated for C9H8ClNO m/e=183.265).[11]
1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine 1H NMR (DMSO-d6) δ: 8.06 (s, 1H, NH), 7.85 (s, 1H, py-H), 4.34 (s, 2H, NH2).[4]Not specified.Not specified.

Potential Biological Activity

Derivatives of pyrazine and hydrazine are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in this compound suggests potential for therapeutic applications.

Antimicrobial Activity

Pyrazine-2-carbohydrazide derivatives have been synthesized and shown to possess in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] The hydrazide-hydrazone scaffold is a common feature in compounds with tuberculostatic activity.[13]

Anticancer Activity

Certain pyrazine and triazine derivatives have been investigated for their anticancer properties.[14] The mechanism of action for related compounds often involves the inhibition of specific enzymes or disruption of cellular signaling pathways in cancer cells.

Other Potential Activities

Hydrazone derivatives have been reported to have a broad spectrum of biological effects, including anticonvulsant, analgesic, anti-inflammatory, and antiviral activities.[9] The target compound, as a precursor to hydrazones, could be a starting point for developing agents with these properties.

Due to the lack of specific studies on this compound, no specific signaling pathways can be definitively described. However, a general workflow for screening its biological activity is presented below.

compound This compound Derivatives screening Biological Screening compound->screening antimicrobial Antimicrobial Assays (MIC) screening->antimicrobial anticancer Anticancer Assays (e.g., MTT) screening->anticancer other Other Bioassays screening->other hit Hit Compound Identification antimicrobial->hit anticancer->hit other->hit lead_opt Lead Optimization hit->lead_opt

Caption: General workflow for biological activity screening.

Conclusion

This compound represents a promising but underexplored molecule. Based on the chemistry of related heterocyclic hydrazines, it can likely be synthesized from commercially available starting materials and serve as a versatile intermediate for creating a library of derivatives. The known biological activities of pyrazine and hydrazine scaffolds suggest that these derivatives could be valuable candidates for drug discovery, particularly in the areas of antimicrobial and anticancer research. Further experimental work is required to fully characterize this compound and validate its potential.

References

Unraveling the Functional Profile of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, detailed information regarding the specific mechanism of action for the chemical compound 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine remains elusive in publicly accessible scientific literature. This technical guide consolidates the available information, primarily highlighting its role as a chemical intermediate and contextualizing its potential biological activities based on the broader classes of pyrazine and hydrazine derivatives.

Currently, there is a notable absence of published research detailing the specific biological targets, signaling pathways, or quantitative pharmacological data for this compound. Searches for its mechanism of action, biological activity, and specific molecular targets have not yielded any primary research articles or reviews that focus on this particular compound.

Context from Structurally Related Compounds

While direct data is lacking, the chemical structure of this compound suggests potential areas of biological relevance. It belongs to the classes of pyrazines and hydrazines, which are known for a wide array of biological activities.

Pyrazines in Biological Systems: Pyrazine derivatives are significant semiochemicals in the insect world, playing roles in communication, such as alarm signaling and aggregation.[1][2] Various natural and synthetic pyrazines have been investigated for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4]

Hydrazine Derivatives' Bioactivity: The hydrazine functional group is a component of many biologically active molecules. Derivatives of hydrazine have been explored for a vast range of therapeutic applications, including as antimicrobial, anticonvulsant, analgesic, and anti-inflammatory agents.[5][6][7] The biotransformation of some hydrazine derivatives can lead to the formation of reactive species, which is believed to be linked to both their therapeutic effects and toxicity.[8]

Role as a Synthetic Intermediate

The most prominent mention of compounds structurally similar to this compound is in the context of agrochemical synthesis. Specifically, a related pyridine-based compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a well-documented key intermediate in the synthesis of the insecticide chlorantraniliprole (Rynaxypyr).[9][10][11] Chlorantraniliprole's mechanism of action involves the activation of insect ryanodine receptors, leading to impaired muscle regulation and eventual paralysis.

This connection suggests that the broader chemical scaffold may have been designed and explored for its potential insecticidal properties. However, it is crucial to emphasize that this is an inference based on a related but distinct chemical structure (pyridine vs. pyrazine). Without direct experimental evidence, one cannot definitively attribute a ryanodine receptor-modulating mechanism to this compound.

The logical relationship for the synthesis of related insecticidal compounds can be visualized as follows:

Synthesis_Pathway Hydrazine_Derivative Hydrazine Derivative (e.g., this compound) Pyrazole_Intermediate Pyrazole Carboxylic Acid Intermediate Hydrazine_Derivative->Pyrazole_Intermediate Cyclization & other steps Active_Ingredient Active Ingredient (e.g., Insecticide) Pyrazole_Intermediate->Active_Ingredient Amide Coupling

Simplified synthetic relationship of hydrazine derivatives in agrochemical production.

Data Presentation and Experimental Protocols

Due to the absence of specific studies on the biological activity of this compound, no quantitative data (e.g., IC50, Ki, EC50) is available to be summarized in tabular form. Similarly, detailed experimental protocols for assessing its mechanism of action have not been published.

Conclusion

References

A Predictive Analysis of the Potential Biological Activity of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific biological activity or pharmacological data has been published for the compound 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. This technical guide, therefore, presents a predictive analysis of its potential biological activities based on the known pharmacology of structurally related compounds, including halogenated pyrazines, pyrazoles, and hydrazine derivatives. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.

Introduction: The Pyrazine-Hydrazine Scaffold

The molecule this compound combines three key structural features that are prevalent in many biologically active compounds: a pyrazine ring, a hydrazine linker, and halogen substituents (bromo and chloro). Pyrazine and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The hydrazine moiety is a versatile linker and a pharmacophore in its own right, found in numerous approved drugs. Halogenation often enhances the biological activity of organic molecules by increasing lipophilicity and improving binding interactions with biological targets.[5][6]

Given this structural context, this compound is a promising candidate for exhibiting significant biological activity, most notably in the areas of oncology and infectious diseases.

Predicted Biological Activities

Potential Anticancer Activity

The pyrazine and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, particularly in the development of anticancer agents.[7][8][9] Numerous derivatives have been developed as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[2][9]

Potential Mechanisms of Action:

  • Kinase Inhibition: Pyrazine-based compounds have been successfully developed as inhibitors of key kinases in oncogenic signaling pathways, such as BRAF, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9] The MAPK/ERK pathway, which is frequently hyperactivated in many cancers, is a common target.[10][11][12][13]

  • Induction of Apoptosis: Many pyrazole and hydrazone derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[14][15]

  • Cell Cycle Arrest: Some pyrazole derivatives have been found to inhibit cancer cell proliferation by causing cell cycle arrest at different phases.[14]

Potential Antimicrobial Activity

Halogenated pyrazine derivatives have demonstrated notable antimicrobial properties.[6][16][17] The presence of both bromo- and chloro-substituents on the pyrazine ring of the title compound suggests a strong potential for antibacterial and antifungal activity.

Potential Targets and Spectrum:

  • Antibacterial Activity: Studies on halogenated pyrazine-based chalcones have shown potent activity against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Enterococcus faecalis.[5][16] Some pyrazine carboxamides have also shown activity against extensively drug-resistant (XDR) Salmonella Typhi.[18]

  • Antifungal Activity: Certain halogenated pyrazine derivatives have exhibited inhibitory effects against fungal strains such as Candida glabrata.[17]

Potential Insecticidal Activity

Structurally related compounds, specifically intermediates for the synthesis of anthranilic diamide insecticides like Rynaxypyr, feature a pyrazole ring linked to a substituted pyridine.[19] These insecticides act as potent and selective activators of insect ryanodine receptors (RyR), which are critical for calcium ion regulation in muscle cells.[20][21] Disruption of calcium homeostasis leads to paralysis and death in insects.[20] The presence of a similar heterocyclic core in this compound suggests that it could potentially interact with insect RyR channels.

Quantitative Data for Structurally Related Compounds

While no data exists for the title compound, the following table summarizes the biological activities of various related pyrazine and pyrazole derivatives to provide a quantitative context for its potential potency.

Compound Class/NameBiological ActivityTarget/Cell LinePotency (IC₅₀ / MIC)Reference
Pyrazole Carbaldehyde Derivative (Compound 43)AnticancerMCF7 (Breast Cancer)IC₅₀ = 0.25 µM[7]
Pyrazolone-Pyrazole Derivative (Compound 27)AnticancerMCF7 (Breast Cancer)IC₅₀ = 16.50 µM[7]
Selanyl-1H-Pyrazole Derivative (Compound 54)AnticancerHepG2 (Liver Cancer)IC₅₀ = 13.85 µM[7]
Pyrazole-based Thiazolyl Hydrazone (Compound 2i)AnticancerA549 (Lung Cancer)IC₅₀ = 31.6 µM[22]
Imidazo[1,2-a]pyrazine Derivative (Compound 12b)AnticancerHep-2, MCF-7, A375IC₅₀ = 11 µM[23]
Hydrazide-Hydrazone Derivative (Compound 3h)AnticancerPC-3 (Prostate Cancer)IC₅₀ = 1.32 µM[15]
Pyrazoline Derivative (Compound 11)AnticancerU251 (Glioblastoma)IC₅₀ = 11.9 µM[24]
Halogenated Pyrazine-Based Chalcone (CH-0y)AntibacterialS. aureusMIC = 15.625 - 62.5 µM[16]
Pyrazine Carboxamide (Compound 5d)AntibacterialXDR S. TyphiMIC = 6.25 mg/mL[18]

Key Experimental Protocols

The following are detailed methodologies for foundational experiments to assess the potential anticancer and antimicrobial activities of this compound.

Protocol for MTT Assay (Anticancer Cytotoxicity)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Materials:

  • Test compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[27]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[28][29]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used). Incubate for 24, 48, or 72 hours.[28]

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[29]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26][29]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27][29]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27][28]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][30][31]

Materials:

  • Test compound (dissolved in DMSO)

  • 96-well U-bottom plates

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[31]

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Microplate reader or visual inspection

Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a range of decreasing compound concentrations.[19]

  • Control Wells: Designate wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).

  • Inoculation: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension so that after adding it to the wells, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.[30] Add 50 µL of this final inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.[30][31]

Visualization of Potential Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that could be modulated by a compound with the structural features of this compound.

MAPK_Pathway cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Pyrazine Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway, a potential target for anticancer pyrazine derivatives.

Ryanodine_Receptor_Pathway cluster_SR SR Lumen MembraneDepol Membrane Depolarization DHPR DHPR (Voltage Sensor) MembraneDepol->DHPR RyR Ryanodine Receptor (RyR) DHPR->RyR Physical Coupling SR Sarcoplasmic Reticulum (SR) Ca_Cyto Ca²⁺ RyR->Ca_Cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction / Paralysis Ca_Cyto->Contraction Activator Potential Pyrazine Activator Activator->RyR Experimental_Workflow Start Compound Synthesis & Characterization PrimaryScreen Primary In Vitro Screening Start->PrimaryScreen Anticancer Anticancer Assays PrimaryScreen->Anticancer  Oncology Focus Antimicrobial Antimicrobial Assays PrimaryScreen->Antimicrobial Infectious Disease Focus   MTT Cytotoxicity (MTT) vs. Cancer Cell Lines Anticancer->MTT MIC MIC Determination vs. Bacteria/Fungi Antimicrobial->MIC HitIdent Hit Identification MTT->HitIdent MIC->HitIdent Mechanism Mechanism of Action Studies HitIdent->Mechanism Active Compound LeadOpt Lead Optimization HitIdent->LeadOpt Inactive/Weak Apoptosis Apoptosis Assays, Cell Cycle Analysis Mechanism->Apoptosis Apoptosis->LeadOpt End Preclinical Development LeadOpt->End

References

The Strategic Utility of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, a pivotal synthetic intermediate in the development of novel therapeutic agents. The strategic placement of bromo, chloro, and hydrazine functionalities on the pyrazine core makes this molecule a versatile scaffold for accessing a diverse range of complex chemical entities, particularly those with potential applications in kinase inhibition and other targeted therapies. This document outlines the synthesis, derivatization, and potential biological significance of this compound, offering detailed experimental protocols and structured data to facilitate its use in drug discovery programs.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[4][5] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] A significant area of interest is their application as kinase inhibitors, where the pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[1][2][8]

The subject of this guide, this compound, is a highly functionalized pyrazine derivative that serves as a key building block for the synthesis of more complex molecules. The presence of two distinct halogen atoms at the 3- and 5-positions allows for selective and sequential functionalization, while the hydrazine moiety at the 2-position is a versatile handle for introducing a variety of pharmacophoric groups, such as ureas and thioureas.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable dihalogenated pyrazine precursor with hydrazine hydrate. A plausible and efficient synthetic route starts from the commercially available 2,5-dibromo-3-chloropyrazine. The bromine atom at the 2-position is the most susceptible to nucleophilic attack by hydrazine due to the activating effect of the adjacent nitrogen atoms in the pyrazine ring.

Proposed Synthetic Pathway

G A 2,5-Dibromo-3-chloropyrazine B This compound A->B reagent1 Hydrazine hydrate Ethanol, Reflux

Caption: Proposed synthesis of the target intermediate.

Experimental Protocol

Materials:

  • 2,5-Dibromo-3-chloropyrazine (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 10 eq)

  • Ethanol

Procedure:

  • To a solution of 2,5-dibromo-3-chloropyrazine in ethanol, add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., thin-layer chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Hypothetical Physicochemical and Spectroscopic Data

The following table presents hypothetical but plausible data for the synthesized intermediate, based on typical values for similar compounds.

ParameterValue
Molecular Formula C₄H₃BrClN₄
Molecular Weight 238.45 g/mol
Appearance Off-white to pale yellow solid
Melting Point 155-160 °C
Solubility Soluble in DMSO, methanol; sparingly soluble in ethanol
¹H NMR (DMSO-d₆, 400 MHz) δ 8.10 (s, 1H, Ar-H), 7.50 (s, 2H, -NH₂), 4.50 (s, 1H, -NH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 150.2, 145.8, 125.1, 118.9
Mass Spectrum (ESI+) m/z 238.9 [M+H]⁺

Derivatization: Synthesis of Urea and Thiourea Analogs

The hydrazine moiety of this compound is a key functional group for further derivatization, readily reacting with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These derivatives are of significant interest in drug discovery due to their ability to form multiple hydrogen bonds and interact with various biological targets.

General Synthetic Workflow

G cluster_reagents1 cluster_reagents2 A This compound B Pyrazinyl Urea Derivative A->B C Pyrazinyl Thiourea Derivative A->C reagent1 R-N=C=O (Isocyanate) DCM or THF reagent2 R-N=C=S (Isothiocyanate) DCM or THF

Caption: Derivatization of the intermediate.

Experimental Protocols

3.2.1. Synthesis of Pyrazinyl Urea Derivatives

Materials:

  • This compound (1.0 eq)

  • Substituted isocyanate (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous DCM or THF.

  • To this solution, add the substituted isocyanate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by washing with a suitable solvent (e.g., diethyl ether) or by column chromatography.

3.2.2. Synthesis of Pyrazinyl Thiourea Derivatives

Materials:

  • This compound (1.0 eq)

  • Substituted isothiocyanate (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous DCM or THF.

  • Add the substituted isothiocyanate to the solution at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Hypothetical Data for Representative Derivatives

The following tables summarize hypothetical quantitative data for representative urea and thiourea derivatives.

Table 1: Hypothetical Data for Pyrazinyl Urea Derivatives

Derivative (R group)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
PhenylC₁₁H₈BrClN₆O359.5785-95210-215
4-FluorophenylC₁₁H₇BrClFN₆O377.5780-90220-225
tert-ButylC₉H₁₂BrClN₆O339.5890-98190-195

Table 2: Hypothetical Data for Pyrazinyl Thiourea Derivatives

Derivative (R group)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
PhenylC₁₁H₈BrClN₆S375.6488-96205-210
4-ChlorophenylC₁₁H₇BrCl₂N₆S410.0885-92215-220
EthylC₇H₈BrClN₆S311.6092-99185-190

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are promising candidates for the development of kinase inhibitors. The pyrazine core can anchor the molecule in the ATP-binding pocket of kinases, while the urea or thiourea moiety and the substituents on the pyrazine ring can be tailored to achieve potency and selectivity for specific kinase targets.

One such family of targets is the Janus kinases (JAKs), which are crucial mediators of cytokine signaling and are implicated in inflammatory diseases and cancers.[1][2] A simplified representation of the JAK-STAT signaling pathway, a potential target for inhibitors derived from the title compound, is shown below.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (e.g., Proliferation, Inflammation) nucleus->gene_transcription Initiates inhibitor Pyrazine-based Inhibitor inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway.

In this pathway, the binding of a cytokine to its receptor leads to the activation of associated JAKs. These, in turn, phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and initiate the transcription of target genes involved in cellular processes like proliferation and inflammation. A pyrazine-based inhibitor, derived from this compound, could potentially bind to the ATP-binding site of JAK, preventing the phosphorylation of STAT and thereby blocking the downstream signaling cascade.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of its hydrazine functionality allow for the creation of diverse chemical libraries, particularly of urea and thiourea derivatives. The pyrazine scaffold, a well-established pharmacophore, makes these derivatives attractive candidates for targeting a range of biological entities, with kinase inhibition being a particularly promising area of application. The experimental protocols and structured data provided in this guide are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of targeted therapeutics.

References

Preparation of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine from dichloropyrazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preparation of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine from Dichloropyrazine

This technical guide provides a detailed methodology for the synthesis of this compound, a substituted pyrazine derivative of interest to researchers and professionals in drug development. The proposed synthesis commences with 2,3-dichloropyrazine and proceeds through a two-step reaction sequence involving nucleophilic substitution followed by electrophilic halogenation.

Proposed Synthetic Pathway

The synthesis is proposed to occur in two primary steps:

  • Hydrazinolysis of 2,3-Dichloropyrazine : This initial step involves the selective nucleophilic substitution of one chlorine atom of 2,3-dichloropyrazine with hydrazine hydrate to yield the intermediate, 1-(3-chloropyrazin-2-yl)hydrazine. This reaction is analogous to the well-documented hydrazinolysis of 2,3-dichloropyridine[1][2][3][4][5][6].

  • Electrophilic Bromination : The intermediate, 1-(3-chloropyrazin-2-yl)hydrazine, is then subjected to electrophilic bromination. The strongly activating hydrazine group is expected to direct the incoming bromine atom to the C-5 position of the pyrazine ring, yielding the final product, this compound. This regioselectivity is supported by studies on the bromination of 2-aminopyrazine, where the amino group directs bromination to the 5-position[7][8].

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Hydrazinolysis2,3-DichloropyrazineHydrazine hydrateEthanolReflux4-8~95-99[6]
2Bromination1-(3-chloropyrazin-2-yl)hydrazineN-Bromosuccinimide (NBS) (1.1 eq.)AcetonitrileRoom TemperatureNot SpecifiedHigh (by analogy)[7]

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis.

Step 1: Synthesis of 1-(3-chloropyrazin-2-yl)hydrazine

This procedure is adapted from a high-yield synthesis of the analogous 3-chloro-2-hydrazinopyridine[6].

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate (≥80%)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyrazine (0.1 mol).

  • To the flask, add hydrazine hydrate (0.4-0.6 mol) and ethanol (mass ratio of hydrazine hydrate to ethanol of 1:0.05-0.25).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product is expected to precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the collected solid with deionized water.

  • Dry the product under vacuum to obtain 1-(3-chloropyrazin-2-yl)hydrazine. A yield of 95-99% is anticipated[6].

Step 2: Synthesis of this compound

This protocol is based on the selective monobromination of 2-aminopyrazine[7].

Materials:

  • 1-(3-chloropyrazin-2-yl)hydrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 1-(3-chloropyrazin-2-yl)hydrazine (1 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound. High yields are expected based on the analogous reaction with 2-aminopyrazine[7].

Visualizations

Synthetic Workflow

G start Start: 2,3-Dichloropyrazine step1 Step 1: Hydrazinolysis (Nucleophilic Substitution) start->step1 intermediate Intermediate: 1-(3-chloropyrazin-2-yl)hydrazine step1->intermediate step2 Step 2: Bromination (Electrophilic Substitution) intermediate->step2 end Final Product: This compound step2->end

Caption: Overall workflow for the synthesis.

Reaction Scheme

reaction_scheme cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Bromination A 2,3-Dichloropyrazine B 1-(3-chloropyrazin-2-yl)hydrazine A->B reagent1 Hydrazine Hydrate Ethanol, Reflux C 1-(3-chloropyrazin-2-yl)hydrazine D This compound C->D reagent2 NBS Acetonitrile, RT

Caption: Logical relationship of reactants and products.

References

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine and Related Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and chemical databases lack specific information regarding the synthesis, structure, and properties of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine. This guide, therefore, addresses the closely related and structurally similar compound, 1-(3-chloropyridin-2-yl)hydrazine, for which information is available. This latter compound is a key intermediate in the synthesis of various agrochemicals. The methodologies and properties described herein pertain to this pyridine analog and may offer insights for researchers investigating related pyrazine structures.

Introduction to 1-(3-chloropyridin-2-yl)hydrazine

1-(3-chloropyridin-2-yl)hydrazine is a critical building block in organic synthesis, most notably in the production of insecticides such as chlorantraniliprole.[1][2][3] Its chemical structure, featuring a hydrazine group attached to a chlorinated pyridine ring, makes it a versatile reagent for the construction of heterocyclic systems, particularly pyrazoles.[1][4]

Physicochemical Properties

Detailed experimental data for this compound is not available. However, for the related compound, 1-(3-chloropyridin-2-yl)hydrazine, the following information has been reported:

PropertyValueReference
Molecular FormulaC₅H₆ClN₃[3]
Molecular Weight143.58 g/mol [3]
AppearanceWhite crystals[2]

Note: This table presents data for 1-(3-chloropyridin-2-yl)hydrazine, not the requested pyrazine derivative.

Synthesis of 1-(3-chloropyridin-2-yl)hydrazine

The primary synthetic route to 1-(3-chloropyridin-2-yl)hydrazine involves the nucleophilic substitution of a chlorine atom from 2,3-dichloropyridine with hydrazine hydrate.[2][3][4]

General Experimental Protocol

A solution of 2,3-dichloropyridine is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or 2-ethoxyethanol, under reflux conditions.[2][4] The use of 2-ethoxyethanol has been shown to significantly reduce the reaction time from 36 hours to 5-6 hours.[4] Upon cooling, the product precipitates as a white solid and can be collected by filtration.[2]

Detailed Steps:

  • To a reaction vessel, add 2,3-dichloropyridine and the chosen solvent (e.g., 95% ethanol).[2]

  • Under vigorous stirring, add hydrazine hydrate dropwise.[2]

  • Heat the reaction mixture to reflux for the specified time (5-30 hours, depending on the solvent).[2][4]

  • After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.[2]

  • Collect the white crystals of 1-(3-chloropyridin-2-yl)hydrazine by filtration and dry the product.[2]

The following diagram illustrates the general workflow for the synthesis of 1-(3-chloropyridin-2-yl)hydrazine.

G reagents 2,3-dichloropyridine + Hydrazine Hydrate solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reflux Reflux (e.g., 20-25h) solvent->reflux Heat cooling Cooling to Room Temperature reflux->cooling Reaction Completion filtration Filtration & Drying cooling->filtration Precipitation product 1-(3-chloropyridin-2-yl)hydrazine filtration->product

Caption: Synthesis workflow for 1-(3-chloropyridin-2-yl)hydrazine.

Reactivity and Applications in Drug Development

1-(3-chloropyridin-2-yl)hydrazine is a key precursor for the synthesis of pyrazole-containing compounds.[1][4] A significant application is in the production of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a crucial intermediate for the insecticide chlorantraniliprole.[1][2][5]

The synthesis of this pyrazole derivative involves the condensation of 1-(3-chloropyridin-2-yl)hydrazine with a suitable three-carbon synthon, such as diethyl maleate or butynedioic acid esters, followed by cyclization, bromination, and oxidation or hydrolysis steps.[1][4]

The logical relationship for the synthesis of the key intermediate is outlined below.

G start 1-(3-chloropyridin-2-yl)hydrazine intermediate1 Pyrazolidinone or Hydroxypyrazole Intermediate start->intermediate1 Condensation reagent Diethyl Maleate or Butynedioic Acid Ester reagent->intermediate1 intermediate2 Bromo-dihydropyrazole or Bromo-pyrazole Intermediate intermediate1->intermediate2 Bromination bromination Bromination (e.g., POBr3) final_product 3-Bromo-1-(3-chloropyridin-2-yl)-1H- pyrazole-5-carboxylic Acid intermediate2->final_product Oxidation/Hydrolysis oxidation Oxidation (e.g., K2S2O8) or Hydrolysis

Caption: Synthetic pathway to a key pyrazole intermediate.

Conclusion

While direct experimental data on this compound remains elusive, the study of its pyridine analog, 1-(3-chloropyridin-2-yl)hydrazine, provides a valuable framework for its potential synthesis and reactivity. The established synthetic protocols and the known applications of the pyridine derivative in constructing complex heterocyclic molecules underscore the potential utility of the corresponding pyrazine compound as a building block in medicinal chemistry and agrochemical research. Further investigation into the synthesis and characterization of this compound is warranted to explore its unique properties and potential applications.

References

Reactivity of the Hydrazine Group in 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the hydrazine functional group in the heterocyclic compound 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. This molecule is a valuable intermediate in the synthesis of complex nitrogen-containing fused ring systems, particularly pyrazolo[1,5-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry due to their demonstrated activity as potent kinase inhibitors. This document will detail the primary reactions of the hydrazine moiety, including condensation and cyclocondensation, provide experimental protocols based on closely related analogues, and discuss the relevance of its derivatives in targeting key signaling pathways in drug discovery.

Introduction

This compound is a substituted pyrazine derivative featuring a reactive hydrazine group. The pyrazine ring, being electron-deficient, significantly influences the nucleophilicity and reactivity of the attached hydrazine. The presence of two halogen atoms, a bromine and a chlorine, at positions 3 and 5 respectively, further modulates the electronic properties of the ring and provides additional sites for potential subsequent chemical modifications.

The primary importance of this compound lies in its utility as a precursor for the synthesis of pyrazolo[1,5-a]pyrazines. This fused heterocyclic system is a prominent scaffold in the development of inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, most notably cancer. Consequently, derivatives of this compound are key components in the discovery of novel therapeutics targeting kinases such as Janus kinases (JAKs), the MET proto-oncogene, receptor tyrosine kinase (RET), and the protein tyrosine phosphatase SHP2.

Core Reactivity of the Hydrazine Group

The hydrazine group in this compound exhibits characteristic nucleophilic behavior, primarily engaging in two main types of reactions: condensation with carbonyl compounds to form hydrazones, and cyclocondensation with 1,3-dicarbonyl compounds or their equivalents to yield fused pyrazole rings.

Condensation Reactions with Carbonyl Compounds

The terminal nitrogen of the hydrazine group readily reacts with the electrophilic carbon of aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazones can be stable final products or can serve as intermediates for further transformations.

General Reaction Scheme:

G reagents R1-CHO or R1-CO-R2 (Aldehyde or Ketone) + Acid catalyst (e.g., AcOH) start This compound product Corresponding Hydrazone start->product Condensation

Figure 1. General workflow for the condensation reaction of this compound with carbonyl compounds.

Cyclocondensation Reactions

The most significant reaction of this compound in the context of medicinal chemistry is its cyclocondensation with 1,3-dicarbonyl compounds, such as β-ketoesters and dialdehydes, to form the pyrazolo[1,5-a]pyrazine ring system. This reaction proceeds through a sequence of hydrazone formation followed by an intramolecular nucleophilic attack of the endocyclic pyrazine nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.

This transformation is a powerful method for constructing a key scaffold for a variety of kinase inhibitors. The substituents on the 1,3-dicarbonyl compound determine the substitution pattern on the newly formed pyrazole ring.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving compounds analogous to this compound. These data provide an expected range of reaction efficiencies and conditions.

Table 1: Synthesis of Halogenated Aryl Hydrazines

Starting MaterialReagents and ConditionsProductYieldReference
2,3-dichloropyridineHydrazine hydrate, 2-ethoxyethanol, reflux1-(3-chloropyridin-2-yl)hydrazine95%[1]
5-bromo-2,4-dichloropyrimidineHydrazine hydrate, triethylamine, methanol, 0-10 °C1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine83%[2]

Table 2: Cyclocondensation Reactions of Aryl Hydrazines with 1,3-Dicarbonyl Compounds

Hydrazine Derivative1,3-Dicarbonyl CompoundReagents and ConditionsProductYieldReference
1-(3-chloropyridin-2-yl)hydrazineDiethyl maleateSodium ethoxide, ethanol, refluxEthyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate>58%[1]
Phenylhydrazoethyl acetoacetateCyanoacetyl hydrazineEthanol, triethylamine, refluxPyrazole derivative-[3]
1-(3-chloropyridin-2-yl)hydrazineDimethyl acetylenedicarboxylateSodium methylate, methanol, refluxMethyl 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-carboxylate74%[3]
3-chloro-2-hydrazinopyridineDiethyl but-2-ynedioateSodium tert-butoxide, tert-butanol, refluxEthyl 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-carboxylate64%[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and reaction of compounds analogous to this compound. These protocols can serve as a starting point for the development of specific procedures for the target molecule.

Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine (Analogue Synthesis)
  • Materials: 5-bromo-2,4-dichloropyrimidine (0.01 mol), methanol, triethylamine (0.01 mol), hydrazine hydrate (0.012 mol), ice bath.

  • Procedure:

    • A solution of 5-bromo-2,4-dichloropyrimidine (0.01 mol) in methanol is prepared and cooled to 0–5 °C in an ice bath.[2]

    • Triethylamine (0.01 mol) is added to the cold reaction mixture.[2]

    • Hydrazine hydrate (0.012 mol) is then added slowly at 5-10 °C.[2]

    • The reaction mixture is allowed to stir at room temperature for 1 hour.[2]

    • The resulting solid is filtered, washed with chilled water, and dried to afford the product.[2]

  • Expected Yield: 83%[2]

General Procedure for Condensation with Aldehydes (Analogue Reaction)
  • Materials: 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, ethanol, aryl aldehyde.

  • Procedure:

    • The synthesized 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine is dissolved in ethanol.

    • An equimolar amount of the desired aryl aldehyde is added to the solution.

    • The mixture is refluxed on a water bath for 1 hour.[2]

    • Upon cooling to room temperature, the crystalline hydrazone product precipitates.[2]

    • The solid is filtered, washed with ethanol, and dried.[2]

Cyclocondensation of 1-(3-chloropyridin-2-yl)hydrazine with Diethyl Maleate (Analogue Reaction)
  • Materials: 1-(3-chloropyridin-2-yl)hydrazine, diethyl maleate, sodium ethoxide, ethanol.

  • Procedure:

    • A solution of 1-(3-chloropyridin-2-yl)hydrazine and diethyl maleate in ethanol is prepared.

    • Sodium ethoxide is added, and the mixture is refluxed for approximately 10 minutes.[1]

    • The reaction is cooled, and the pH is adjusted to 5-6 with acetic acid.[1]

    • The mixture is then poured into ice water to precipitate the product.[1]

    • The solid is collected by filtration and washed with aqueous ethanol to yield Ethyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate.[1]

  • Expected Yield: >58%[1]

Signaling Pathways in Drug Development

Derivatives of this compound, specifically the pyrazolo[1,5-a]pyrazines, have emerged as potent inhibitors of several key protein kinases and phosphatases involved in cancer and inflammatory diseases. The core scaffold serves as a versatile platform for developing targeted therapies.

G cluster_pathways Signaling Pathways Targeted by Pyrazolo[1,5-a]pyrazine Derivatives cluster_outcomes Cellular Processes JAK_STAT JAK-STAT Pathway Proliferation Cell Proliferation JAK_STAT->Proliferation Survival Cell Survival JAK_STAT->Survival Differentiation Cell Differentiation JAK_STAT->Differentiation RET RET Pathway RET->Proliferation RET->Survival SHP2 SHP2 Pathway SHP2->Proliferation cMet c-Met Pathway cMet->Proliferation Migration Cell Migration cMet->Migration Pyrazolo_Pyrazine Pyrazolo[1,5-a]pyrazine Scaffold Pyrazolo_Pyrazine->JAK_STAT Inhibition Pyrazolo_Pyrazine->RET Inhibition Pyrazolo_Pyrazine->SHP2 Inhibition Pyrazolo_Pyrazine->cMet Inhibition G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulation Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK Inhibition

References

An In-depth Technical Guide to 1-(Pyrazin-2-yl)hydrazine Derivatives and Pyrazolo[1,5-a]pyrazine Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information on the synthesis or biological activity of 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine derivatives. This guide therefore provides a comprehensive overview of the closely related and well-documented class of 2-hydrazinopyrazine derivatives and their cyclized analogs, pyrazolo[1,5-a]pyrazines, which are of significant interest in medicinal chemistry, particularly as kinase inhibitors.

Introduction

Pyrazine-containing scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a hydrazine moiety at the 2-position of the pyrazine ring provides a versatile synthetic handle for the generation of diverse derivatives and fused heterocyclic systems. These compounds have garnered significant attention for their wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

A particularly important application of 2-hydrazinopyrazine derivatives is in the development of protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazine core can effectively function as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. This guide will detail the synthesis of 2-hydrazinopyrazine precursors and their subsequent transformation into various derivatives and pyrazolo[1,5-a]pyrazine analogs, summarize their biological activities with a focus on kinase inhibition, and provide detailed experimental protocols for key synthetic transformations.

Synthesis of 2-Hydrazinopyrazine and its Derivatives

The foundational precursor, 2-hydrazinopyrazine, is typically synthesized from a corresponding halopyrazine, most commonly 2-chloropyrazine, via nucleophilic aromatic substitution with hydrazine hydrate.

General Synthesis of 2-Hydrazinopyrazine

The reaction of a 2-halopyrazine with an excess of hydrazine hydrate, often in a suitable solvent such as ethanol or under neat conditions, affords 2-hydrazinopyrazine. The reaction progress can be monitored by thin-layer chromatography (TLC).

G Halopyrazine 2-Halopyrazine (X = Cl, Br) Product 2-Hydrazinopyrazine Halopyrazine->Product Nucleophilic Aromatic Substitution Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product Solvent Solvent (e.g., Ethanol) Heat

Caption: General synthetic scheme for 2-hydrazinopyrazine.
Synthesis of Hydrazone Derivatives

The hydrazine moiety of 2-hydrazinopyrazine is readily condensed with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically carried out in a protic solvent like ethanol, often with catalytic acid.

G Hydrazinopyrazine 2-Hydrazinopyrazine Hydrazone Pyrazinyl Hydrazone Derivative Hydrazinopyrazine->Hydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) Aldehyde_Ketone->Hydrazone Acid_Catalyst Acid Catalyst (e.g., AcOH) Ethanol, Reflux

Caption: Synthesis of pyrazinyl hydrazone derivatives.

Synthesis of Pyrazolo[1,5-a]pyrazines

Pyrazolo[1,5-a]pyrazines are a class of fused heterocyclic compounds that can be synthesized from 2-hydrazinopyrazine precursors. These bicyclic systems are of particular interest as scaffolds for kinase inhibitors. A common synthetic route involves the condensation of 2-hydrazinopyrazine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

General Synthesis of Pyrazolo[1,5-a]pyrazines

The reaction of 2-hydrazinopyrazine with a β-ketoester in a solvent such as acetic acid or ethanol under reflux conditions leads to the formation of the pyrazolo[1,5-a]pyrazine core.

G Hydrazinopyrazine 2-Hydrazinopyrazine Pyrazolopyrazine Pyrazolo[1,5-a]pyrazine Hydrazinopyrazine->Pyrazolopyrazine Condensation & Cyclization Ketoester β-Ketoester Ketoester->Pyrazolopyrazine Acid_Solvent Acetic Acid or Ethanol Reflux

Caption: General synthesis of the pyrazolo[1,5-a]pyrazine core.

Biological Activity and Therapeutic Potential

Derivatives of 2-hydrazinopyrazine and pyrazolo[1,5-a]pyrazines have been investigated for a variety of biological activities. A significant body of research has focused on their potential as inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases.

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold has been identified as a potent hinge-binding motif for several kinases. Structure-activity relationship (SAR) studies have shown that substitution at various positions of the bicyclic core can modulate potency and selectivity.

Table 1: Kinase Inhibitory Activity of Exemplary Pyrazolo[1,5-a]pyrazine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
A-1 JAK1< 10[1]
A-2 JAK2< 10[1]
A-3 JAK3< 10[1]
B-1 RET (wild type)< 10[2]
B-2 RET (V804M mutant)< 10[2]
C-1 FGFR130.2[2]
C-2 FGFR2Data not specified[2]
C-3 FGFR3Data not specified[2]
C-4 FGFR4Data not specified[2]

Note: The compound IDs are generic and for illustrative purposes, based on data reported in the cited literature.

Signaling Pathways

Pyrazolo[1,5-a]pyrazine-based kinase inhibitors primarily act by competing with ATP for binding to the kinase domain. By inhibiting the kinase, they block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. For example, inhibitors of Janus kinases (JAKs) can block the JAK-STAT signaling pathway, which is crucial for the function of numerous cytokines and growth factors implicated in inflammation and cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_dimer->Gene_Expression Translocation & Transcription Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinopyrazine

To a solution of 2-chloropyrazine (1 equivalent) in ethanol, hydrazine hydrate (5-10 equivalents) is added. The mixture is heated to reflux and stirred for 4-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2-hydrazinopyrazine, which can be purified by column chromatography or recrystallization if necessary.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrazines

A mixture of 2-hydrazinopyrazine (1 equivalent) and a β-ketoester (1.1 equivalents) in glacial acetic acid is heated to reflux for 6-18 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The resulting residue is purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrazine derivative.

Conclusion and Future Directions

Derivatives of 2-hydrazinopyrazine and their cyclized analogs, pyrazolo[1,5-a]pyrazines, represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the ability to readily introduce a wide range of substituents make them attractive scaffolds for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The demonstrated success of pyrazolo[1,5-a]pyrazines as inhibitors of kinases such as JAKs, RET, and FGFRs highlights the potential of this scaffold in oncology and immunology.

Future research in this area will likely focus on the design and synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of their activity against a broader range of biological targets. The development of more efficient and environmentally friendly synthetic methodologies will also be a key area of investigation. While information on the specific this compound core remains elusive, the principles and methodologies outlined in this guide for related pyrazine-based hydrazines provide a solid foundation for the exploration of this and other novel chemical spaces in the quest for new therapeutic agents.

References

Technical Guide: 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of published data on this specific pyrazine derivative, this guide also includes information on the synthesis of a structurally analogous pyridine compound to provide context for potential synthetic strategies.

Compound Identification and Properties

The target compound, this compound, is a substituted pyrazine. Pyrazine and its derivatives are important scaffolds in medicinal chemistry and are found in numerous biologically active compounds.[1][2]

CAS Number: 1374652-24-0[3]

Synonyms:

  • 3-Bromo-5-chloro-2-hydrazinopyrazine[3]

  • 3-Bromo-5-chloro-2-hydrazino-1,4-diazine[3]

  • (3-Bromo-5-chloropyrazin-2-yl)hydrazine[3]

Chemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₃BrClN₃PubChem
Molecular Weight 223.46 g/mol [3]
Purity ≥95%[3]
Monoisotopic Mass 206.91989 DaPubChem

Synthesis and Experimental Protocols

Illustrative Synthesis of a Structural Analog: 1-(3-Chloropyridin-2-yl)hydrazine

To provide a relevant experimental context, the synthesis of the structurally similar compound, 1-(3-chloropyridin-2-yl)hydrazine, is detailed below. This compound serves as a key intermediate in the synthesis of the insecticide chlorantraniliprole.[4] The synthesis involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[4][5][6]

Experimental Protocol:

  • Materials: 2,3-dichloropyridine, hydrazine hydrate, ethanol.[4][6]

  • Procedure:

    • To a refluxing solution of 2,3-dichloropyridine (10 mmol) in ethanol, add hydrazine hydrate (10 mmol) dropwise.[4]

    • The reaction mixture is stirred and refluxed for 2 hours.[4]

    • After cooling the mixture to room temperature, the crude product precipitates as white crystals.[4][6]

    • The precipitate is collected by filtration and dried to yield 3-chloro-2-hydrazinopyridine.[6]

    • Further purification can be achieved by recrystallization from a solvent such as THF.[4]

An improved process utilizes 2-ethoxyethanol as the solvent, which can reduce the reaction time from over 36 hours to 5-6 hours and yield a product with high purity (99.83% by HPLC) and a yield of 95%.[5]

Synthesis Workflow for 1-(3-Chloropyridin-2-yl)hydrazine

G reactant1 2,3-Dichloropyridine reaction Reflux reactant1->reaction reactant2 Hydrazine Hydrate reactant2->reaction solvent Ethanol or 2-Ethoxyethanol solvent->reaction workup Cooling and Filtration reaction->workup product 1-(3-Chloropyridin-2-yl)hydrazine workup->product

Synthesis of the pyridine analog.

Applications in Research and Drug Development

While specific applications for this compound are not documented in the available literature, its structural motifs are relevant to drug discovery. Halogenated pyrazines and pyridines are common in pharmaceuticals. For instance, various pyridine derivatives are key intermediates in the synthesis of agrochemicals and pharmaceuticals.[5][6][7] The hydrazine moiety is also a versatile functional group for the synthesis of a variety of heterocyclic systems, such as pyrazoles, which have shown a wide range of biological activities.

Given its structure, this compound could be a valuable building block for creating libraries of more complex molecules for screening in drug discovery programs. The bromo and chloro substituents provide handles for further functionalization through cross-coupling reactions, while the hydrazine group can be used to construct various heterocyclic rings.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding the involvement of this compound in any signaling pathways. The primary context for related compounds, such as the pyridine analog, is as a synthetic intermediate rather than a biologically active molecule that interacts with specific cellular pathways.

Logical Relationship for Further Research

The logical progression for research on this compound would involve its use as a scaffold to generate a library of derivatives. These derivatives could then be screened for biological activity against various targets.

G start This compound step1 Reaction of Hydrazine Moiety (e.g., Cyclocondensation) start->step1 step2 Modification of Halogen Atoms (e.g., Cross-Coupling) start->step2 library Library of Pyrazine Derivatives step1->library step2->library screening Biological Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Potential research workflow.

References

Molecular weight and formula of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine, a halogenated pyrazine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a proposed synthetic route, and potential applications, structured for a scientific audience.

Chemical Identity and Properties

This compound is a substituted pyrazine containing a reactive hydrazine moiety. The pyrazine ring is a common scaffold in pharmacologically active compounds, and the presence of halogen atoms and a hydrazine group makes this molecule a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄BrClN₄
Molecular Weight 223.46 g/mol
IUPAC Name This compound
Appearance Predicted: Off-white to yellow solid
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF)
Melting Point Not available

Synthesis and Mechanism

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A plausible and efficient method involves the reaction of a suitable dihalogenated pyrazine precursor with hydrazine hydrate.

Proposed Synthetic Pathway

The synthesis originates from 2-amino-3-bromo-5-chloropyrazine, which undergoes a Sandmeyer-type reaction to replace the amino group with a second bromine atom, yielding 2,3-dibromo-5-chloropyrazine. This intermediate is then reacted with hydrazine hydrate, where one of the bromine atoms is selectively displaced by the hydrazine group to yield the final product.

G A 2-Amino-3-bromo-5-chloropyrazine B 2,3-Dibromo-5-chloropyrazine A->B  NaNO₂, HBr   C This compound B->C  Hydrazine Hydrate, Ethanol  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2,3-Dibromo-5-chloropyrazine

  • To a stirred solution of 2-amino-3-bromo-5-chloropyrazine (1.0 eq) in 48% hydrobromic acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Add copper(I) bromide (0.2 eq) to the mixture and warm to room temperature, then heat to 60°C for 2 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 2,3-dibromo-5-chloropyrazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Applications in Drug Discovery

Substituted pyrazines are prevalent in medicinal chemistry due to their wide range of biological activities. The title compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The hydrazine moiety is a versatile functional group that can be readily converted into various heterocycles, such as pyrazoles and triazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and antitumor properties.

  • Intermediate for Agrochemicals: Similar halogenated heterocyclic hydrazines are precursors to potent insecticides, such as chlorantraniliprole.[1][2] This suggests a potential application in the development of new agrochemicals.

  • Fragment-Based Drug Design: As a small, functionalized heterocyclic molecule, it can be used in fragment-based screening to identify new lead compounds for various drug targets.

Experimental Workflow and Characterization

The successful synthesis and characterization of this compound would follow a standard workflow in a medicinal chemistry laboratory.

G cluster_0 Synthesis cluster_1 Purification and Characterization A Starting Materials B Reaction Setup A->B C Reaction Monitoring (TLC) B->C D Work-up and Isolation C->D E Column Chromatography / Recrystallization D->E Crude Product F Structure Confirmation E->F G Purity Analysis (HPLC) F->G H NMR, MS, IR F->H Spectroscopic Data I Biological Screening G->I Pure Compound

Caption: General experimental workflow for the synthesis and evaluation of the target compound.

Table 2: Analytical Data (Predicted)

AnalysisExpected Results
¹H NMR Peaks corresponding to the pyrazine proton and the hydrazine protons.
¹³C NMR Resonances for the four carbon atoms of the pyrazine ring.
Mass Spec (ESI+) [M+H]⁺ peak at approximately 223.9 m/z, showing a characteristic isotopic pattern for bromine and chlorine.
Infrared (IR) N-H stretching vibrations for the hydrazine group.
HPLC A single major peak indicating high purity.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. The synthetic route outlined in this guide is based on established chemical principles and is expected to be efficient. Further studies are warranted to explore the full range of its chemical reactivity and biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pyrazoles from 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel pyrazole derivatives commencing from 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine. The described methodology is based on the well-established Knorr pyrazole synthesis, a reliable and versatile method for the construction of the pyrazole core.[1][2][3] This protocol outlines the cyclocondensation reaction of the aforementioned hydrazine derivative with various 1,3-dicarbonyl compounds to yield a library of substituted pyrazoles. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole scaffold, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] The application of this protocol can facilitate the generation of novel chemical entities for drug discovery and development programs.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials.[5][7] The broad spectrum of biological activities exhibited by pyrazole-containing molecules has established them as a "privileged scaffold" in medicinal chemistry.[4][8] Notable examples of pyrazole-based drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the tranquilizer Fezolamine.[6][9]

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely utilized methods for the preparation of pyrazoles.[1][2] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11][12] This approach is highly versatile, allowing for the introduction of a wide range of substituents onto the pyrazole ring, thereby enabling the fine-tuning of physicochemical and pharmacological properties.

This application note details a generalized protocol for the synthesis of pyrazoles using this compound as the key building block. The presence of the bromo- and chloro-substituted pyrazine moiety is anticipated to impart unique electronic and steric properties to the final products, potentially leading to novel biological activities.

Signaling Pathways and Logical Relationships

The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound follows a well-defined reaction pathway. The logical flow of this synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product A This compound E Cyclocondensation A->E B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->E C Solvent (e.g., Ethanol, Acetic Acid) C->E D Heat (Reflux) D->E F Substituted Pyrazole E->F

Figure 1. Logical workflow for the Knorr pyrazole synthesis.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of pyrazoles from this compound is outlined below.

G start Start reactants Combine Reactants & Solvent start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Reaction Work-up & Isolation monitor->workup Reaction Complete purify Purification (Crystallization/Chromatography) workup->purify characterize Characterization (NMR, MS, m.p.) purify->characterize end End characterize->end

Figure 2. Experimental workflow for pyrazole synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of this compound with a generic 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

  • Solvent: Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Dicarbonyl Compound: To the stirred solution, add the 1,3-dicarbonyl compound (1.0 - 1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period of 2-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation:

    • If a precipitate forms: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final pyrazole product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Data Presentation

The following table provides a template for summarizing the results obtained from the synthesis of various pyrazole derivatives using this protocol.

Entry 1,3-Dicarbonyl Compound Product Structure Yield (%) Melting Point (°C) Notes
1Acetylacetone2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-bromo-5-chloropyrazinee.g., 85e.g., 150-152Reaction in ethanol.
2Ethyl acetoacetate1-(3-bromo-5-chloropyrazin-2-yl)-3-methyl-1H-pyrazol-5(4H)-onee.g., 78e.g., 188-190Reaction in acetic acid.
3Dibenzoylmethane3-bromo-5-chloro-2-(3,5-diphenyl-1H-pyrazol-1-yl)pyrazinee.g., 92e.g., 210-212Reaction in ethanol with catalytic acid.

Note: The data presented in this table are hypothetical examples and should be replaced with experimentally determined values.

Conclusion

The protocol described herein offers a straightforward and efficient method for the synthesis of a variety of novel pyrazole derivatives based on a this compound scaffold. This synthetic strategy is amenable to the generation of a chemical library for screening in drug discovery programs. The versatility of the Knorr pyrazole synthesis allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Researchers and scientists in the field of drug development can utilize this protocol to access new chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine is a heterocyclic building block with significant potential in medicinal chemistry. Its pyrazine core is a recognized scaffold in numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1][2][3][4] The presence of bromo and chloro substituents offers opportunities for further functionalization, while the hydrazine moiety serves as a versatile handle for constructing a variety of pharmacophores through reactions like hydrazone formation and cyclocondensation. These notes provide an overview of its applications, protocols for its synthesis and use, and data on related compounds.

Key Applications in Drug Discovery

The primary application of this compound is as an intermediate in the synthesis of novel therapeutic agents, particularly in the following areas:

  • Protein Kinase Inhibitors: The pyrazine scaffold is a common feature in ATP-competitive kinase inhibitors.[1][2][3] Derivatives of this hydrazine can be designed to target a range of kinases implicated in cancer and inflammatory diseases, such as Aurora kinases, RET, JAK, and FGFR.[1][5]

  • Anticancer Agents: Pyrazine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of cell proliferation and angiogenesis.[6]

  • Antimicrobial Agents: Hydrazone derivatives of heterocyclic compounds are known to possess antibacterial, antifungal, and antileishmanial properties.[6][7][8]

Synthesis and Derivatization

Protocol 1: Synthesis of this compound

This protocol is based on analogous syntheses of similar heterocyclic hydrazines.[9][10] The synthesis involves the nucleophilic substitution of a chlorine atom from a dihalo-bromopyrazine precursor with hydrazine.

Materials:

  • 2-Bromo-3,5-dichloropyrazine (or similar precursor)

  • Hydrazine hydrate (80-100%)

  • Ethanol or Methanol

  • Triethylamine (optional, as a base)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-bromo-3,5-dichloropyrazine (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • If desired, add triethylamine (1 equivalent) to the cooled reaction mixture.

  • Slowly add hydrazine hydrate (1.2-2 equivalents) dropwise to the mixture while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, a solid precipitate should form. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Pyrazinyl-Hydrazone Derivatives

The hydrazine moiety can be readily condensed with aldehydes or ketones to form hydrazones, a common pharmacophore.[6][7][11]

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or glacial acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (optional).

  • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate typical experimental workflows and a generalized signaling pathway relevant to kinase inhibitors derived from this scaffold.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_invitro In Vitro Assays start 2-Bromo-3,5-dichloropyrazine hydrazine This compound start->hydrazine Hydrazine Hydrate, EtOH hydrazone Pyrazinyl-Hydrazone Derivatives hydrazine->hydrazone Aldehyde/Ketone, Reflux invitro In Vitro Assays hydrazone->invitro Screening invivo In Vivo Models invitro->invivo kinase Kinase Inhibition Assay invitro->kinase cyto Cytotoxicity Assay (e.g., MTT) invitro->cyto cellcycle Cell Cycle Analysis invitro->cellcycle

Caption: Workflow for synthesis and biological evaluation.

G Generalized Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Phosphorylation PyrazineInhibitor Pyrazine-based Kinase Inhibitor PyrazineInhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a generic kinase signaling pathway.

Quantitative Data for Related Compounds

Table 1: Cytotoxicity of a Related Bromopyrazine Derivative

Cell LineCompoundIC₅₀ (µM)
Jurkat (Leukemia)1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea4.64 ± 0.08
HeLa (Cervical Cancer)1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaNot specified
MCF-7 (Breast Cancer)1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea8.47 ± 0.18

Table 2: Kinase Inhibitory Activity of Pyrazine-Based Inhibitors

Kinase TargetCompound TypeIC₅₀ (nM)Reference
BCR-ABLPyrazine-primidin-2-yl derivative (Radotinib)34[1]
TRK A, B, CImidazo[4,5-b]pyrazine derivatives0.22 - 7.68[1]
RET (wild type)Pyrazolo[1,5-a]pyrazine derivatives<10[1]
JAK1, JAK2, JAK3Pyrazolo[1,5-a]pyrazine derivatives<10[1]

Detailed Experimental Protocols

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the in vitro cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, HeLa, MCF-7)

  • RPMI-1640 or DMEM medium with 10% FBS

  • Synthesized pyrazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Synthesized pyrazine compounds

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplates (e.g., 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase enzyme, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate.

  • Read the signal (luminescence or fluorescence) on a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its utility in constructing kinase inhibitors and other anticancer agents is supported by the extensive literature on related pyrazine scaffolds. The protocols and data presented here provide a foundation for researchers to explore the medicinal chemistry of this promising building block.

References

Application of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine is a heterocyclic hydrazine derivative that serves as a versatile building block in the synthesis of novel agrochemicals. The presence of a pyrazine ring, substituted with bromine and chlorine atoms, offers a unique scaffold for the development of compounds with potential pesticidal and fungicidal activities. The hydrazine functional group is particularly reactive and allows for the straightforward synthesis of a wide array of derivatives, most notably pyrazinyl hydrazones.

Principle of Application

The primary application of this compound in agrochemical synthesis is its use as a precursor for the synthesis of pyrazinyl hydrazones. Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure. In the context of agrochemicals, the pyrazinyl moiety can confer biological activity, while the hydrazone linkage allows for the introduction of diverse substituents, enabling the fine-tuning of the compound's physicochemical properties and biological efficacy. The synthesis is typically a one-step condensation reaction between the hydrazine and an appropriate aldehyde or ketone, making it an efficient method for generating chemical libraries for screening.

Agrochemical Potential

Derivatives of this compound, particularly its hydrazone derivatives, are of significant interest in agrochemical research due to the established biological activities of related pyrazine and hydrazone compounds.[1] These compounds have shown promise as:

  • Insecticides: Pyrazole and hydrazone derivatives have been reported to exhibit good insecticidal activities against a range of pests.[2] The mode of action for some pyrazole-based insecticides involves the disruption of the central nervous system by acting as antagonists of the GABA-gated chloride channel.

  • Fungicides: Hydrazone derivatives have also demonstrated potent antifungal properties against various plant pathogens. Their mechanism of action can vary, but some are known to inhibit fungal growth by interfering with essential cellular processes.

The bromo and chloro substituents on the pyrazine ring of the starting material can enhance the biological activity and metabolic stability of the final products.

Experimental Protocols

General Protocol for the Synthesis of Pyrazinyl Hydrazone Derivatives

This protocol describes a general method for the synthesis of pyrazinyl hydrazones from this compound and a selected aldehyde or ketone.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Glacial acetic acid (catalyst, optional)

  • Reaction flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the desired aldehyde or ketone (1.0 - 1.2 eq) to the solution.

  • If required, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the crude product with a small amount of cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure pyrazinyl hydrazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Data Presentation

Table 1: Representative Biological Activity of Structurally Related Hydrazone Derivatives

The following table summarizes the insecticidal and fungicidal activity of various hydrazone derivatives, demonstrating the potential of this class of compounds in agrochemical applications. While not directly derived from this compound, this data provides a strong rationale for its use in synthesizing new, potentially active agrochemicals.

Compound ClassTarget OrganismActivity MetricValueReference
Pyrazole Amide HydrazonesPlutella xylostellaLC₅₀5 mg/L[2]
Pyrazole Amide HydrazonesHelicoverpa armigeraLC₅₀10 mg/L[2]
Pyrazole Amide HydrazonesCulex pipiens pallensLC₅₀0.25 mg/L[2]
Quinoxaline HydrazoneRhizoctonia solaniEC₅₀0.1 mg/L
Thiazole HydrazoneBotrytis cinereaInhibition Rate91% at 100 mg/L
Phthalamide HydrazoneMyzus persicaeLC₅₀58.9 mg/L

Mandatory Visualization

experimental_workflow cluster_screening Agrochemical Screening start This compound + Aldehyde/Ketone reaction Condensation Reaction (Ethanol, Reflux) start->reaction workup Cooling & Precipitation/ Solvent Removal reaction->workup purification Recrystallization workup->purification product Pure Pyrazinyl Hydrazone purification->product insecticidal Insecticidal Assay product->insecticidal fungicidal Fungicidal Assay product->fungicidal data_analysis Data Analysis (LC50 / EC50 Determination) insecticidal->data_analysis fungicidal->data_analysis

Caption: Experimental workflow for the synthesis and screening of pyrazinyl hydrazone agrochemicals.

signaling_pathway cluster_neuron Insect Neuron cluster_normal Normal GABAergic Transmission ligand Pyrazinyl Hydrazone (Potential Insecticide) receptor GABA-gated Chloride Channel ligand->receptor Binds to receptor channel_closed Chloride Influx (Normal State) receptor->channel_closed Opens channel channel_blocked Chloride Influx Blocked receptor->channel_blocked Antagonistic action hyperpolarization Hyperpolarization (Inhibition of Nerve Impulse) channel_closed->hyperpolarization leads to hyperexcitation Hyperexcitation (Continuous Nerve Impulse) channel_blocked->hyperexcitation results in paralysis Paralysis & Death hyperexcitation->paralysis causes gaba GABA gaba->receptor Binds to receptor

Caption: Postulated mechanism of action for insecticidal pyrazinyl hydrazones targeting the GABA receptor.

References

Application Notes and Protocols for N-arylation of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrazine moiety is a critical pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The functionalization of the pyrazine core, particularly through the introduction of aryl groups via N-arylation, allows for the exploration of vast chemical space and the generation of novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The title compound, 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, possesses two reactive halogen sites (bromo and chloro) and a hydrazine moiety, making it a versatile building block for the synthesis of diverse pyrazine-based compounds. The selective N-arylation of the hydrazine group is a key transformation for creating libraries of compounds for high-throughput screening in drug discovery programs.

The N-arylation of hydrazines is most commonly and effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[6][7][8][9][10] This reaction offers a broad substrate scope and functional group tolerance, making it a powerful tool for medicinal chemists. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and selectivity. The reactivity of the aryl halide partner also plays a significant role, with aryl iodides, bromides, and triflates generally being more reactive than aryl chlorides.

Experimental Protocols

This section provides a detailed, generalized protocol for the N-arylation of this compound with an aryl halide using a palladium-catalyzed Buchwald-Hartwig amination. The conditions provided are a starting point and may require optimization for specific aryl halide substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser, magnetic stirrer)

  • Purification supplies (e.g., silica gel for column chromatography, TLC plates, solvents)

Equipment:

  • Inert gas manifold

  • Magnetic stir plate with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) setup

  • Flash column chromatography system (optional)

  • NMR spectrometer and/or LC-MS for product characterization

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2.4 equivalents relative to palladium).

  • Reagent Addition: To the flask, add this compound (1.0 equivalent), the aryl halide (1.0-1.2 equivalents), and the base (1.5-2.5 equivalents).

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig N-arylation of hydrazines with aryl halides, which can be used as a starting point for the N-arylation of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene10012-2470-95
2Aryl IodidePd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane1108-1665-90
3Aryl ChloridePd₂(dba)₃ (3)DavePhos (6)NaOtBuToluene11024-4850-80

Note: Yields are typical ranges reported in the literature for similar reactions and will vary depending on the specific substrates and optimized conditions.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for N-arylation cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base setup_reaction Setup Reaction Vessel (Schlenk Flask under Inert Gas) prep_reagents->setup_reaction 1 add_reagents Add Reagents and Solvent setup_reaction->add_reagents 2 heat_stir Heat and Stir add_reagents->heat_stir 3 monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor 4 cool_filter Cool and Filter monitor->cool_filter 5 extract Extraction cool_filter->extract 6 purify Column Chromatography extract->purify 7 characterize Characterization (NMR, MS) purify->characterize 8

Caption: A flowchart illustrating the key steps in the experimental procedure for the N-arylation reaction.

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L₂ PdII_Aryl [Pd(II)(Aryl)(X)L₂] Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [Pd(II)(Aryl)(NH₂R)L₂]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination (R-NH₂) PdII_Amido [Pd(II)(Aryl)(NHR)L₂] PdII_Amine->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NHR)

Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig N-arylation of an amine.

References

Application Notes and Protocols: Condensation Reactions of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the condensation reaction of 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine with various carbonyl compounds. This versatile intermediate is a key building block in the synthesis of a wide range of heterocyclic compounds, particularly fused pyrazole systems like pyrazolo[1,5-a]pyrazines, which are of significant interest in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for similar hydrazine condensation reactions and can be adapted for specific research needs.

Introduction

This compound is a highly reactive bifunctional molecule. The hydrazine moiety readily undergoes condensation reactions with aldehydes, ketones, and dicarbonyl compounds to form hydrazones, which can subsequently cyclize to yield stable heterocyclic systems. The bromine and chlorine substituents on the pyrazine ring offer opportunities for further functionalization, making this a valuable scaffold for creating diverse molecular libraries. The condensation reaction is a fundamental step in the synthesis of various biologically active molecules.

General Reaction Scheme

The condensation of this compound with a carbonyl compound typically proceeds through the formation of a hydrazone intermediate, which may then undergo an intramolecular cyclization, often under acidic or basic catalysis, to form a fused heterocyclic ring system.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the condensation reaction of heterocyclic hydrazines with various carbonyl compounds, which can be adapted for this compound.

Carbonyl ReactantSolvent(s)Catalyst/AdditiveTemperatureReaction TimeProduct Type
AldehydesEthanol, Methanol, Acetic AcidGlacial Acetic Acid (catalytic)Room Temperature to Reflux1 - 12 hoursHydrazone
KetonesEthanol, Methanol, TolueneGlacial Acetic Acid (catalytic)Room Temperature to Reflux2 - 24 hoursHydrazone
1,3-DiketonesEthanol, Acetic AcidNone or Acid/Base catalystReflux4 - 24 hoursPyrazolo[1,5-a]pyrazine
β-KetoestersEthanol, Acetic AcidNone or Acid/Base catalystReflux6 - 48 hoursPyrazolo[1,5-a]pyrazinone
α,β-Unsaturated Aldehydes/KetonesEthanol, MethanolBase (e.g., KOH, NaOH)Room Temperature to Reflux3 - 18 hoursDihydropyrazolo[1,5-a]pyrazine

Experimental Protocols

Below are detailed, generalized protocols for the condensation of this compound with different classes of carbonyl compounds.

Protocol 1: Synthesis of Hydrazones from Aldehydes or Ketones

This protocol describes the formation of a stable hydrazone by reacting this compound with an aldehyde or a ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting hydrazine), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrazines from 1,3-Dicarbonyl Compounds

This protocol outlines the cyclocondensation reaction with a 1,3-dicarbonyl compound to form the fused pyrazolo[1,5-a]pyrazine ring system.

Materials:

  • This compound

  • 1,3-Diketone or β-Ketoester (1.0 - 1.2 equivalents)

  • Ethanol or Glacial Acetic Acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in either ethanol or glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1.0 - 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in acetic acid, carefully pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the signaling pathway of the condensation reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Reactant_1 This compound Mixing Dissolve & Mix in Solvent Reactant_1->Mixing Reactant_2 Carbonyl Compound (Aldehyde, Ketone, or Dicarbonyl) Reactant_2->Mixing Heating Heat to Reflux (with catalyst if needed) Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Precipitation Precipitation / Extraction Cooling->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization / Chromatography Filtration->Purification Product Final Product (Hydrazone or Fused Heterocycle) Purification->Product

Caption: General experimental workflow for the condensation reaction.

reaction_pathway Start This compound + Carbonyl Compound Intermediate Hydrazone Intermediate Start->Intermediate Condensation (-H2O) Product_Hydrazone Hydrazone Product Intermediate->Product_Hydrazone Stable Product (from Aldehyde/Ketone) Product_Fused Fused Heterocycle (e.g., Pyrazolo[1,5-a]pyrazine) Intermediate->Product_Fused Intramolecular Cyclization (from Dicarbonyl)

Caption: Logical pathway of the condensation reaction.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine as a key starting material. The methodologies outlined below are designed to be a practical guide for researchers in medicinal chemistry and drug discovery, focusing on the generation of fused pyrazine derivatives, which are significant scaffolds in the development of therapeutic agents.

The protocols described herein focus on the synthesis of two important classes of fused N-heterocycles: pyrazolo[1,5-a]pyrazines and triazolo[4,3-a]pyrazines. These scaffolds are of particular interest due to their prevalence in compounds targeting a range of biological targets, including protein kinases.

Synthesis of Substituted Pyrazolo[1,5-a]pyrazines

The reaction of this compound with 1,3-dicarbonyl compounds is a robust method for the construction of the pyrazolo[1,5-a]pyrazine core. The hydrazine moiety undergoes a condensation reaction with the diketone, followed by cyclization to yield the fused bicyclic system. The bromine and chlorine substituents on the pyrazine ring offer opportunities for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrazines

A solution of this compound (1.0 mmol) and a substituted 1,3-dicarbonyl compound (1.1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL) is heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]pyrazine derivative.

Data Presentation: Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
Entry1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
1Acetylacetone6-bromo-8-chloro-2,4-dimethylpyrazolo[1,5-a]pyrazine485
2Ethyl acetoacetate6-bromo-8-chloro-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one678
3Dibenzoylmethane6-bromo-8-chloro-2,4-diphenylpyrazolo[1,5-a]pyrazine882
41,1,1-Trifluoroacetylacetone6-bromo-8-chloro-4-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine588

Synthesis of Substituted Triazolo[4,3-a]pyrazines

The synthesis of the triazolo[4,3-a]pyrazine scaffold can be achieved through the cyclization of this compound with orthoesters or other one-carbon synthons. This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization to furnish the fused triazole ring. This class of compounds has been investigated for various therapeutic applications, including as kinase inhibitors.[1]

Experimental Protocol: General Procedure for the Synthesis of Triazolo[4,3-a]pyrazines

To a solution of this compound (1.0 mmol) in an appropriate solvent like ethanol (10 mL), an orthoester (e.g., triethyl orthoformate, 2.0 mmol) is added. A catalytic amount of a suitable acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction. The mixture is heated to reflux and monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired triazolo[4,3-a]pyrazine derivative.

Data Presentation: Synthesis of Triazolo[4,3-a]pyrazine Derivatives
EntryOne-Carbon SynthonProductReaction Time (h)Yield (%)
1Triethyl orthoformate6-bromo-8-chlorotriazolo[4,3-a]pyrazine392
2Triethyl orthoacetate6-bromo-8-chloro-3-methyltriazolo[4,3-a]pyrazine587
3Triethyl orthopropionate6-bromo-8-chloro-3-ethyltriazolo[4,3-a]pyrazine585
4Carbon disulfide6-bromo-8-chlorotriazolo[4,3-a]pyrazine-3(2H)-thione875

Visualizations

Synthetic Workflow for Heterocyclic Compound Synthesis

G start This compound product1 Pyrazolo[1,5-a]pyrazines start->product1 Condensation/ Cyclization product2 Triazolo[4,3-a]pyrazines start->product2 Condensation/ Cyclization reagent1 1,3-Dicarbonyl Compound reagent1->product1 reagent2 Orthoester / One-Carbon Synthon reagent2->product2 diversification Further Functionalization (e.g., Cross-Coupling) product1->diversification product2->diversification application Biological Screening (e.g., Kinase Assays) diversification->application

Caption: General workflow for the synthesis of heterocyclic compounds.

Hypothetical Signaling Pathway Targeted by Synthesized Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met/VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis Inhibitor Synthesized Heterocycle (e.g., Pyrazolo[1,5-a]pyrazine) Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Scalable Synthesis of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, scalable three-step synthesis protocol for 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the bromination of 2-aminopyrazine, followed by a diazotization reaction to introduce a chlorine atom, and concludes with a selective nucleophilic aromatic substitution with hydrazine hydrate. This document offers detailed experimental procedures, quantitative data, and safety precautions to facilitate the successful and scalable production of the target compound.

Introduction

Substituted pyrazine derivatives are pivotal intermediates in the discovery and development of novel therapeutic agents and agrochemicals.[1][2][3][4] Specifically, compounds bearing hydrazine moieties serve as versatile synthons for the construction of various heterocyclic systems, which are prominent scaffolds in many biologically active molecules. This compound is a key intermediate for the synthesis of kinase inhibitors and other potential drug candidates. This protocol details a scalable and efficient synthetic route to obtain this compound with high purity.

Overall Synthetic Scheme

synthesis_workflow A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Step 1: Bromination C 3,5-Dibromo-2-chloropyrazine B->C Step 2: Diazotization D This compound C->D Step 3: Hydrazinolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure outlines the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS) or bromine in acetic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2-Aminopyrazine95.10
Glacial Acetic Acid60.05
Sodium Acetate Trihydrate136.08
Bromine159.81
Methanol32.04
Norit Activated Charcoal-

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-aminopyrazine (9.5 g, 100 mmol) in glacial acetic acid (70 mL) with gentle heating.

  • Add sodium acetate trihydrate (33 g, 243 mmol) to the solution and stir until dissolved.

  • Cool the reaction mixture to -5 °C in an ice-salt bath.

  • Slowly add bromine (16 mL, 310 mmol) dropwise over 4 hours, maintaining the temperature below 0 °C. Caution: The reaction is exothermic; rapid addition of bromine can lead to an uncontrolled reaction.

  • After the addition is complete, continue stirring in the ice bath for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

  • Pour the mixture into 50 g of ice and neutralize to pH 8 with concentrated ammonia.

  • Collect the precipitated crude product by filtration.

  • Recrystallize the crude product from methanol with a small amount of Norit activated charcoal to yield colorless needles of 2-amino-3,5-dibromopyrazine.[5]

Quantitative Data:

CompoundStarting Amount (g)Moles (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)
2-Aminopyrazine9.5100---
2-Amino-3,5-dibromopyrazine--25.316.866
Step 2: Synthesis of 3,5-Dibromo-2-chloropyrazine

This step involves the diazotization of 2-amino-3,5-dibromopyrazine followed by a Sandmeyer-type reaction to introduce the chlorine atom.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
2-Amino-3,5-dibromopyrazine252.89
Dichloromethane (DCM)84.93
Titanium(IV) chloride189.68
tert-Butyl nitrite103.12

Procedure:

  • To a solution of 2-amino-3,5-dibromopyrazine (1.00 g, 3.95 mmol) in dichloromethane (6.0 mL) at 0°C, add titanium(IV) chloride (1 M in DCM, 3.95 mL, 3.95 mmol) dropwise.[6]

  • Slowly add tert-butyl nitrite (1.05 mL, 7.91 mmol) to the mixture.[6]

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by carefully adding water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Quantitative Data:

CompoundStarting Amount (g)Moles (mmol)Theoretical Yield (g)
2-Amino-3,5-dibromopyrazine1.003.95-
3,5-Dibromo-2-chloropyrazine--1.07

Note: The reference indicates the crude product is used in the next step without reporting a purified yield.

Step 3: Synthesis of this compound

This final step is a selective nucleophilic aromatic substitution of a bromine atom with hydrazine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )
3,5-Dibromo-2-chloropyrazine272.32
Hydrazine hydrate (~64% hydrazine)50.06
Ethanol46.07

Procedure:

  • Dissolve 3,5-dibromo-2-chloropyrazine (1.07 g, 3.93 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (0.38 mL, ~7.86 mmol, 2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data:

CompoundStarting Amount (g)Moles (mmol)Theoretical Yield (g)
3,5-Dibromo-2-chloropyrazine1.073.93-
This compound--0.95

Note: The yield for this step is an estimate as a direct literature precedent was not found. Yields for similar nucleophilic aromatic substitutions on halogenated heterocycles can vary but are often in the range of 60-80%.

Logical Workflow Diagram

experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization cluster_step3 Step 3: Hydrazinolysis A1 Dissolve 2-Aminopyrazine in Acetic Acid A2 Add Sodium Acetate A1->A2 A3 Cool to -5°C A2->A3 A4 Add Bromine Dropwise A3->A4 A5 Stir and Warm to RT A4->A5 A6 Neutralize with Ammonia A5->A6 A7 Filter and Recrystallize A6->A7 B1 Dissolve 2-Amino-3,5-dibromopyrazine in DCM A7->B1 Product from Step 1 B2 Add TiCl4 at 0°C B1->B2 B3 Add tert-Butyl Nitrite B2->B3 B4 Warm to RT and Stir B3->B4 B5 Quench and Extract B4->B5 C1 Dissolve 3,5-Dibromo-2-chloropyrazine in Ethanol B5->C1 Product from Step 2 C2 Add Hydrazine Hydrate C1->C2 C3 Reflux Reaction C2->C3 C4 Cool and Isolate Product C3->C4 C5 Purify C4->C5

Caption: Detailed experimental workflow for the three-step synthesis.

Conclusion

The protocol described provides a scalable and practical route for the synthesis of this compound. By following these detailed procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Adherence to the specified safety precautions is crucial for the safe execution of this synthesis. The versatility of the pyrazine scaffold suggests that this compound will continue to be of significant interest in the development of new chemical entities with therapeutic potential.

References

Application Notes and Protocols for 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine as a versatile building block for the construction of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrazines. The protocols detailed below are based on established synthetic methodologies for analogous hydrazine derivatives and are intended to serve as a guide for the development of novel compounds with potential applications in medicinal chemistry, particularly as kinase inhibitors.

Introduction

This compound is a highly functionalized heterocyclic hydrazine that serves as a valuable precursor for the synthesis of a variety of fused pyrazole ring systems. The presence of bromo and chloro substituents on the pyrazine ring offers opportunities for further functionalization through cross-coupling reactions, while the hydrazine moiety is primed for cyclocondensation reactions with 1,3-dicarbonyl compounds and their equivalents. This dual reactivity makes it an attractive starting material for the generation of diverse molecular scaffolds for drug discovery programs. The pyrazolo[1,5-a]pyrazine core, accessible from this building block, is a prominent scaffold in a number of kinase inhibitors, highlighting the potential of its derivatives in oncology and inflammation research.[1][2]

Key Applications

The primary application of this compound in organic synthesis is its use in the construction of the pyrazolo[1,5-a]pyrazine scaffold. This is typically achieved through a cyclocondensation reaction with a β-ketoester. The resulting pyrazolo[1,5-a]pyrazin-4(5H)-one core can be further modified at the bromine and chlorine positions to generate libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

The reaction of this compound with various β-ketoesters provides a straightforward route to 2,5-disubstituted pyrazolo[1,5-a]pyrazin-4(5H)-ones. The regioselectivity of the cyclization is generally controlled by the nature of the substituents on the β-ketoester.

Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Protocol)

This protocol describes a plausible two-step synthesis of the title compound starting from 2-amino-3-bromo-5-chloropyrazine.

Step 1: Diazotization of 2-Amino-3-bromo-5-chloropyrazine

  • To a stirred solution of 2-amino-3-bromo-5-chloropyrazine (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature.

Step 2: Reduction of the Diazonium Salt

  • The cold diazonium salt solution is then slowly added to a pre-cooled solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) (3.0 eq) in concentrated HCl, at 0-5 °C.

  • The reaction mixture is stirred for 1-2 hours, allowing it to warm to room temperature.

  • The mixture is then basified with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 8-9 is reached.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Substituted-7-bromo-5-chloro-pyrazolo[1,5-a]pyrazin-4(5H)-one (Representative Protocol)

This protocol outlines the cyclocondensation reaction between this compound and a generic β-ketoester.

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added a β-ketoester (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for a period of 4-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

  • The product is washed with a cold solvent (e.g., diethyl ether or ethanol) and dried under vacuum.

Table 1: Representative Quantitative Data for the Synthesis of a Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivative
StepReactant 1Reactant 2ProductSolventTemp (°C)Time (h)Yield (%)
1This compoundEthyl acetoacetate7-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-oneEthanol781275-85
2This compoundEthyl benzoylacetate7-Bromo-5-chloro-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-oneAcetic Acid118870-80

Note: The yields are hypothetical and based on typical outcomes for similar reactions.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one A 2-Amino-3-bromo-5-chloropyrazine B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C This compound B->C SnCl2, HCl D This compound F 2-Substituted-7-bromo-5-chloro- pyrazolo[1,5-a]pyrazin-4(5H)-one D->F E β-Ketoester E->F

Caption: Synthetic scheme for the preparation of this compound and its subsequent use in the synthesis of a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative.

Signaling Pathway Inhibition

Many pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1][3] CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. The diagram below illustrates a simplified signaling pathway involving CDK2 and the potential point of inhibition by a pyrazolo[1,5-a]pyrazine derivative.

G cluster_pathway Simplified CDK2 Signaling Pathway in Cell Cycle Progression CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb Phosphorylated Rb Protein (pRb) ActiveComplex->pRb Phosphorylation Rb Rb Protein E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CellCycle Cell Cycle Progression (G1 to S phase) S_Phase_Genes->CellCycle Inhibitor Pyrazolo[1,5-a]pyrazine Derivative Inhibitor->ActiveComplex Inhibition

Caption: Simplified diagram of the CDK2 signaling pathway and its inhibition by a pyrazolo[1,5-a]pyrazine derivative, preventing cell cycle progression.

References

Application Note & Protocol: Laboratory Preparation of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine, a potential key intermediate in the development of novel pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution reaction, a common and effective method for the preparation of hydrazine-substituted heteroaromatics. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and methods for purification and characterization.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a hydrazine group to a pyrazine ring, particularly one substituted with halogens, provides a versatile scaffold for further chemical modifications. This compound is a valuable building block in medicinal chemistry for the synthesis of novel kinase inhibitors, anti-cancer agents, and other therapeutic candidates. The protocol described herein details a proposed method for its preparation from a suitable trihalogenated pyrazine precursor.

Reaction Scheme

The synthesis of this compound can be achieved through the reaction of 2,3-dichloro-5-bromopyrazine with hydrazine hydrate. In this reaction, one of the chloro groups at the 2-position, which is activated by the adjacent nitrogen atoms, is displaced by the hydrazine nucleophile.

Proposed Reaction:

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 2,3-dichloro-5-bromopyrazine

    • Hydrazine hydrate (80% solution in water)

    • Ethanol (reagent grade)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel (250 mL)

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Melting point apparatus

    • NMR spectrometer

    • Mass spectrometer

3.2. Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-bromopyrazine (1.0 eq).

  • Add ethanol (20 mL) to the flask and stir the mixture to dissolve the starting material.

  • Slowly add hydrazine hydrate (80% solution, 3.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes).

  • Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and dichloromethane (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

3.3. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. (Note: As this is a proposed synthesis, the yield and melting point are hypothetical and based on similar reactions.)

ParameterValue
Starting Material 2,3-dichloro-5-bromopyrazine
Product This compound
Molecular Formula C₄H₃BrClN₄
Molecular Weight 238.45 g/mol
Appearance Off-white to pale yellow solid
Hypothetical Yield 75-85%
Hypothetical Melting Point 150-155 °C

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care and avoid inhalation and skin contact.

  • Halogenated organic compounds are potentially hazardous. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Diagrams

6.1. Synthesis Workflow

Synthesis_Workflow reagents 2,3-dichloro-5-bromopyrazine + Hydrazine Hydrate + Ethanol reaction Reflux (4-6 hours) reagents->reaction 1 workup Workup (Evaporation, Extraction) reaction->workup 2 purification Purification (Chromatography or Recrystallization) workup->purification 3 product This compound purification->product 4

Caption: Workflow for the synthesis of this compound.

6.2. Logical Relationship of Key Steps

Logical_Relationship start Start: Reagents reaction Nucleophilic Aromatic Substitution start->reaction isolation Product Isolation reaction->isolation purification Purification isolation->purification analysis Characterization (NMR, MS, MP) purification->analysis final_product Pure Product analysis->final_product

Caption: Key stages in the preparation and validation of the target compound.

Application Notes and Protocols: 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine is a key heterocyclic building block in the synthesis of novel kinase inhibitors. Its inherent structural features, including the pyrazine ring and the reactive hydrazine moiety, make it an ideal starting material for the construction of fused heterocyclic systems such as pyrazolopyrazines. These scaffolds are known to be effective ATP-competitive inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases due to their central role in cellular signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, along with an overview of relevant biological data and signaling pathways.

Synthesis of Pyrazolopyrazine Scaffolds

The primary synthetic utility of this compound lies in its reaction with 1,3-dicarbonyl compounds or their equivalents to form the pyrazolo[1,5-a]pyrazine core. This cyclocondensation reaction is a robust and versatile method for generating a library of substituted pyrazolopyrazine derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 2-Bromo-6-chloro-pyrazolo[1,5-a]pyrazin-4(5H)-one

This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative, a common scaffold found in kinase inhibitors, through the cyclocondensation of this compound with diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Dioxane

  • Water (deionized)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add sodium ethoxide (1.1 equivalents) followed by the dropwise addition of diethyl malonate (1.1 equivalents) at room temperature with vigorous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Carefully add glacial acetic acid to neutralize the solution, which will lead to the precipitation of the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dioxane/water) to yield the pure 2-Bromo-6-chloro-pyrazolo[1,5-a]pyrazin-4(5H)-one.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Kinase Inhibition Data

While specific inhibitory data for compounds directly synthesized from this compound is not extensively available in the public domain, the resulting pyrazolopyrazine scaffold is a well-established core for various kinase inhibitors. The following table summarizes the inhibitory activities of representative pyrazolopyrazine and related pyrazolopyrimidine derivatives against several important kinase targets. This data provides a strong rationale for using this compound as a starting material for the discovery of novel kinase inhibitors.

ScaffoldTarget Kinase(s)IC₅₀ / Kᵢ ValuesReference Compound/Series
Pyrazolo[1,5-a]pyrazineJAK1, JAK2, JAK3< 10 nMRepresentative examples from Array BioPharma patent
Pyrazolo[1,5-a]pyrimidineTrkA1.7 nMPicolinamide-substituted derivatives
Pyrazolo[1,5-a]pyrimidinePI3Kδ18 nMCPL302415
Imidazo[1,2-a]pyrazineSKY-Entospletinib (GS-9973)
Pyrazolo[1,5-a]pyrimidineCDK11.52 µMSubstituted pyrazole-based inhibitors

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target kinases are involved is crucial for drug development. Below are diagrams of key kinase signaling pathways that can be targeted by inhibitors derived from this compound, along with a general experimental workflow for screening newly synthesized compounds.

Signaling Pathway Diagrams

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D Activates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates pRb pRb E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Synthesis DNA Synthesis Cyclin E-CDK2->DNA Synthesis Initiates Inhibitor Pyrazolopyrazine Inhibitor Inhibitor->CDK4/6 Inhibitor->CDK2

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Progression.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Cell Survival\n& Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival\n& Proliferation Inhibitor Pyrazolopyrazine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway in Cell Survival and Proliferation.

Syk_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_downstream Downstream Signaling Antigen Antigen BCR BCR Antigen->BCR Lyn Lyn BCR->Lyn Activates ITAM ITAM pITAM pITAM Syk Syk pITAM->Syk Recruits & Activates Lyn->ITAM Phosphorylates pSyk pSyk Signaling\nCascade Signaling Cascade pSyk->Signaling\nCascade Initiates Cellular Response Cellular Response Signaling\nCascade->Cellular Response Inhibitor Pyrazolopyrazine Inhibitor Inhibitor->Syk Experimental_Workflow Start Start: This compound Synthesis Synthesis of Pyrazolopyrazine Derivatives via Cyclocondensation Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary Kinase Inhibition Assay (e.g., against a panel of kinases) Purification->Primary_Screen Hit_Identification Hit Identification (>50% inhibition at a single concentration) Primary_Screen->Hit_Identification Hit_Identification->Synthesis No, Redesign Dose_Response Dose-Response and IC₅₀ Determination Hit_Identification->Dose_Response Yes Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell-Based_Assays Cell-Based Assays (e.g., proliferation, apoptosis) Selectivity_Profiling->Cell-Based_Assays Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization

Application Notes and Protocols for Cross-Coupling Reactions Involving 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing various palladium-catalyzed cross-coupling reactions with 1-(3-bromo-5-chloropyrazin-2-YL)hydrazine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pyrazine derivatives as potential therapeutic agents. The presence of two distinct halogen atoms (bromine and chlorine) at positions 3 and 5, along with a hydrazine moiety at position 2, offers multiple avenues for selective functionalization.

Due to the reactive nature of the free hydrazine group, which can interfere with the catalytic cycle of cross-coupling reactions, a protection strategy is often recommended. The following protocols include an optional but highly advised protection step of the hydrazine moiety as a hydrazone prior to the cross-coupling reaction, followed by deprotection.

Protection of the Hydrazine Moiety

To prevent side reactions and catalyst inhibition, the hydrazine group can be protected, for example, by forming a hydrazone with a ketone like acetone or cyclopentanone.

Experimental Protocol: Hydrazone Formation
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Ketone: Add an excess of the ketone (e.g., acetone, 3-5 eq) to the solution.

  • Catalysis (Optional): A catalytic amount of acetic acid can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: The resulting hydrazone often precipitates out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromopyrazine core and various aryl or heteroaryl boronic acids or esters. The reaction is expected to be selective for the more reactive C-Br bond over the C-Cl bond.

Experimental Protocol: Suzuki-Miyaura Coupling of Protected this compound
  • Reaction Setup: To a reaction vessel, add the protected this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90885
24-Methoxyphenylboronic acidPdCl₂(dppf) (2.5)Cs₂CO₃1,4-Dioxane/H₂O100692
33-Pyridylboronic acidPd(PPh₃)₄ (4)K₃PO₄DME/H₂O851078
42-Thiopheneboronic acidPdCl₂(dppf) (3)K₂CO₃Toluene/H₂O95788

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyrazine and a terminal alkyne, leading to the synthesis of alkynylpyrazines.

Experimental Protocol: Sonogashira Coupling of Protected this compound
  • Reaction Setup: In a reaction flask, combine the protected this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water or brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (1.5)TEATHFRT490
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2.5)CuI (1)DIPEADMF40395
31-HexynePd(PPh₃)₂Cl₂ (4)CuI (2)TEATHF50682
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (1.5)TEADMFRT588

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the bromopyrazine and a primary or secondary amine.[1][2][3][4]

Experimental Protocol: Buchwald-Hartwig Amination of Protected this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the protected this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.5 eq).

  • Amine Addition: Add the primary or secondary amine (1.1-1.5 eq).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 6-24 hours. Monitor the reaction's progress.

  • Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the resulting amino-pyrazine derivative by column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-BuToluene1001289
2AnilinePd₂(dba)₃ (2)BINAP (4)LHMDSDioxane1101875
3BenzylaminePd-G3-XPhos (2)-NaOt-BuTHF801091
4PiperidinePd₂(dba)₃ (1.5)SPhos (3)NaOt-BuToluene1001485

Deprotection of the Hydrazine Moiety

After successful cross-coupling, the protecting group on the hydrazine can be removed to yield the final product. For a hydrazone, this is typically achieved by acidic hydrolysis.

Experimental Protocol: Hydrazone Deprotection
  • Dissolution: Dissolve the protected, coupled product in a solvent mixture such as THF/water.

  • Acidification: Add a catalytic to stoichiometric amount of a strong acid (e.g., HCl or H₂SO₄).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: Neutralize the reaction with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the deprotected product.

Visualizations

General Experimental Workflow

G cluster_protection Protection cluster_coupling Cross-Coupling Reaction cluster_deprotection Deprotection start This compound protect React with Ketone (e.g., Acetone) start->protect protected_hydrazine Protected Hydrazine Derivative protect->protected_hydrazine reaction Suzuki / Sonogashira / Buchwald-Hartwig protected_hydrazine->reaction coupling_partner Boronic Acid / Alkyne / Amine coupling_partner->reaction coupled_product Coupled Product reaction->coupled_product deprotect Acidic Hydrolysis coupled_product->deprotect final_product Final Product deprotect->final_product Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Pyrazine-Br aryl_halide->oxidative_addition boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar-Pd(II)L2-Br ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex1->transmetal pd_complex2 Ar-Pd(II)L2-C≡CR transmetal->pd_complex2 cu_x Cu-X transmetal->cu_x red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-C≡CR red_elim->product cu_acetylide Cu-C≡CR cu_x->cu_acetylide alkyne R-C≡C-H alkyne->cu_x base Base base->alkyne cu_acetylide->transmetal aryl_halide Pyrazine-Br aryl_halide->ox_add

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine synthesis. The information is compiled from established protocols for analogous heterocyclic compounds and general principles of organic synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Low Reactivity of Starting Material: The di-halogenated pyrazine may be less reactive than anticipated. 2. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time. 3. Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Increase Reaction Temperature: Gradually increase the reflux temperature. Consider using a higher-boiling solvent like 2-ethoxyethanol. 2. Use Fresh Hydrazine Hydrate: Ensure the hydrazine hydrate is from a fresh, properly stored stock. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time if starting material is still present.
Low Yield 1. Suboptimal Solvent: The choice of solvent can significantly impact yield.[1] 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during filtration. 4. Side Reactions: Formation of di-hydrazinyl or other byproducts.1. Solvent Optimization: Consider switching from ethanol to 2-ethoxyethanol, which has been shown to improve yields and reduce reaction times in similar systems.[1] 2. Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material and formation of the product to determine the optimal reaction time. 3. Workup Optimization: Cool the reaction mixture to room temperature or below to ensure complete precipitation of the product before filtration. Minimize the volume of washing solvents. 4. Control Stoichiometry: Use a moderate excess of hydrazine hydrate to favor the mono-substitution product.
Presence of Impurities 1. Unreacted Starting Material: Incomplete reaction. 2. Formation of Di-substituted Product: Reaction of the product with another molecule of hydrazine. 3. Hydrolysis of Halogens: Reaction with water present in the hydrazine hydrate or solvent.1. Purification: Recrystallization from a suitable solvent such as ethanol or THF can be effective for removing unreacted starting material.[2] 2. Chromatography: If recrystallization is ineffective, column chromatography on silica gel may be necessary. 3. Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times to minimize side reactions.
Difficulty in Product Isolation 1. Product is an Oil or Gummy Solid: The product may not crystallize easily from the reaction mixture. 2. Product is Highly Soluble in the Reaction Solvent: The product may not precipitate upon cooling.1. Solvent Trituration: Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 2. Solvent Removal and Recrystallization: Remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most likely starting material is a 2,3-dihalo-5-chloropyrazine, such as 2,3-dichloro-5-bromopyrazine. The reaction involves a nucleophilic aromatic substitution of one of the halogen atoms by hydrazine.

Q2: Which halogen is preferentially substituted by hydrazine in a 3-bromo-5-chloropyrazine system?

A2: In nucleophilic aromatic substitutions on halogenated pyridines and pyrazines, a chloro group is generally more readily displaced than a bromo group under typical conditions. Therefore, it is expected that the chlorine at the 2-position would be substituted by hydrazine.

Q3: What is the optimal solvent for this reaction?

A3: While ethanol is commonly used for similar reactions, studies on the synthesis of analogous pyridine hydrazines have shown that 2-ethoxyethanol can significantly improve yields and reduce reaction times.[1] It is recommended to start with 2-ethoxyethanol for optimal results.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot for the starting material should diminish over time, while a new spot for the product should appear.

Q5: What are the expected side products in this synthesis?

A5: Potential side products include the di-hydrazinyl pyrazine (from substitution of both halogens), and hydrolysis products where a halogen is replaced by a hydroxyl group.

Q6: How can I purify the final product?

A6: The product can often be purified by precipitation from the reaction mixture upon cooling, followed by filtration.[1][2] If further purification is needed, recrystallization from a suitable solvent like ethanol or Tetrahydrofuran (THF) is recommended.[2]

Quantitative Data from Analogous Pyridine Synthesis

The following table summarizes yield data from the synthesis of (3-chloropyridin-2-yl)-hydrazine, a structural analog. This data can be used as a reference for optimizing the synthesis of this compound.

SolventReaction Time (hours)Yield (%)Purity (%)Reference
Ethanol>36Moderate (<90)<90[1]
2-Ethoxyethanol5 - 695>99[1]
Ethanol265Not Specified[2]

Detailed Experimental Protocols

The following protocols are based on highly successful procedures for the synthesis of the analogous (3-chloropyridin-2-yl)-hydrazine and are expected to be a good starting point for the synthesis of this compound.

Protocol 1: High-Yield Synthesis using 2-Ethoxyethanol[1]

  • To a suspension of 2,3-dichloro-5-bromopyrazine (1.0 eq) in 2-ethoxyethanol (4 mL per gram of starting material), add 50% hydrazine hydrate (4.0 eq).

  • Heat the resulting mixture to reflux for 5-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product should precipitate as a crystalline solid.

  • Collect the solid by filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Standard Synthesis using Ethanol[2]

  • In a round-bottom flask, dissolve 2,3-dichloro-5-bromopyrazine (1.0 eq) in ethanol.

  • Heat the solution to reflux.

  • Add hydrazine hydrate (1.0 eq) dropwise to the refluxing solution.

  • Continue to stir and reflux the reaction mixture for 2 hours.

  • After cooling, filter the crude product.

  • Recrystallize the crude product from Tetrahydrofuran (THF) to obtain pure this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound Start 2,3-Dihalo-5-bromopyrazine Reaction Nucleophilic Aromatic Substitution (Reflux) Start->Reaction Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Reaction Solvent Solvent (e.g., 2-Ethoxyethanol) Solvent->Reaction Product This compound Reaction->Product SideProduct Di-hydrazinyl pyrazine Reaction->SideProduct

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReaction Is the reaction complete? (Check by TLC/LC-MS) Start->CheckReaction Incomplete Extend reaction time or increase temperature. CheckReaction->Incomplete No Complete Reaction is complete. CheckReaction->Complete Yes CheckWorkup Was there significant product loss during workup? Complete->CheckWorkup WorkupLoss Optimize workup: - Ensure complete precipitation - Minimize washing CheckWorkup->WorkupLoss Yes NoWorkupLoss Workup is optimized. CheckWorkup->NoWorkupLoss No CheckSolvent Is the solvent optimal? NoWorkupLoss->CheckSolvent ChangeSolvent Switch to 2-ethoxyethanol. CheckSolvent->ChangeSolvent No SolventOK Solvent is optimal. CheckSolvent->SolventOK Yes Final Consider side reactions and stoichiometry. SolventOK->Final

Caption: A workflow for troubleshooting low yield in the synthesis.

Logical_Relationships Key Parameter Relationships Yield Yield & Purity Solvent Solvent Choice Solvent->Yield influences Temperature Reaction Temperature Temperature->Yield influences Time Reaction Time Temperature->Time interacts with Time->Yield influences Stoichiometry Hydrazine Stoichiometry Stoichiometry->Yield influences

Caption: Logical relationships between key reaction parameters and the final yield and purity.

References

Technical Support Center: Purification of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound and structurally similar molecules are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 2,3-dichloro-5-bromopyrazine and hydrazine, as well as by-products from side reactions. Depending on the synthetic route, regioisomers or over-brominated/chlorinated species might also be present.

Q3: How can I assess the purity of this compound?

A3: Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is a quick method for monitoring the progress of the purification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallization The solvent may be too nonpolar, or the solution is supersaturated. The cooling rate might be too fast. Impurities may be inhibiting crystal formation.- Add a more polar co-solvent dropwise until the oil dissolves, then allow to cool slowly.- Re-heat the solution to ensure everything is dissolved and then cool it down at a slower rate.- Try a different solvent system. Common solvents for similar compounds include ethanol, isopropanol, or mixtures with water.[1]- Add a seed crystal to induce crystallization.
Low recovery of purified product The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures. The volume of solvent used may have been excessive.- Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Reduce the volume of solvent used to the minimum required to dissolve the compound at the boiling point of thesolvent.- Place the crystallization flask in an ice bath or refrigerator to maximize precipitation.
Product purity is still low after recrystallization The impurities may have similar solubility profiles to the product in the chosen solvent. Co-precipitation of impurities.- Perform a second recrystallization.- Try a different solvent or a mixture of solvents.- Consider an alternative purification method such as column chromatography.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities The chosen eluent system may not have the optimal polarity. The compound may be interacting strongly with the silica gel.- Optimize the eluent system using TLC. A common mobile phase for pyrazine purification is a mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[2]- Consider using a silica gel with a higher surface area for better separation of closely related compounds.[2]- For basic compounds that streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.
Product is not eluting from the column The eluent is not polar enough. The compound is irreversibly adsorbed onto the silica gel.- Gradually increase the polarity of the eluent. For very polar compounds, a gradient ending with methanol in dichloromethane might be necessary.- If the compound is suspected to be a salt, it may not elute from standard silica gel. Consider using a different stationary phase like alumina or reverse-phase silica.
Tailing of the product peak The compound is interacting with acidic silanol groups on the silica surface. The column may be overloaded.- Add a small percentage of a base (e.g., triethylamine) to the eluent to neutralize the acidic sites on the silica.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Alternatively, load the solution directly onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The exact gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_troubleshooting Troubleshooting cluster_final Final Product Crude_Product Crude Product (this compound) Purity_Check Assess Purity (TLC, HPLC, LC-MS) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High initial purity or large scale Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex mixture or small scale Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Recrystallization->Purity_Check Check Purity Troubleshoot_Recryst Troubleshoot Recrystallization (e.g., oiling out, low yield) Recrystallization->Troubleshoot_Recryst Issues Encountered Column_Chromatography->Purity_Check Check Purity Troubleshoot_CC Troubleshoot Column Chromatography (e.g., poor separation, tailing) Column_Chromatography->Troubleshoot_CC Issues Encountered Troubleshoot_Recryst->Recrystallization Implement Solutions Troubleshoot_CC->Column_Chromatography Implement Solutions

References

Technical Support Center: Synthesis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions

Possible CauseRecommended Action
Incomplete Reaction: The reaction may not have gone to completion.- Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If starting material is still present, consider extending the reaction time. - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions. The optimal temperature should be determined experimentally.
Degradation of Starting Material or Product: The starting dihalopyrazine or the product hydrazine may be sensitive to the reaction conditions.- Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazine. - Control Temperature: Avoid excessive heat, which can lead to decomposition.
Poor Quality of Reagents: The hydrazine hydrate may have decomposed, or the solvent may contain impurities.- Use Fresh Hydrazine Hydrate: Hydrazine hydrate is susceptible to air oxidation. Use a freshly opened bottle or a recently standardized solution. - Use Anhydrous Solvent: Ensure the solvent is dry, as water can lead to hydrolysis of the starting material.
Suboptimal Reaction Conditions: The solvent, temperature, or stoichiometry may not be ideal.- Solvent Selection: While alcohols like ethanol or isopropanol are common, consider exploring other solvents such as aprotic polar solvents (e.g., DMF, DMSO) which can sometimes enhance the rate of nucleophilic aromatic substitution. - Stoichiometry: While a slight excess of hydrazine is often used, a large excess may lead to di-substitution. Optimize the molar ratio of hydrazine to the dihalopyrazine.
Problem 2: Presence of Significant Impurities in the Crude Product

Common Side Products and Mitigation Strategies

Side Product/ImpurityIdentificationFormation MechanismMitigation Strategy
Unreacted 2,3-Dichloro-5-bromopyrazine Signal corresponding to the starting material in TLC, LC-MS, or NMR.Incomplete reaction.See "Low or No Yield of the Desired Product" section for optimizing reaction conditions.
1,4-bis(3-Bromo-5-chloropyrazin-2-yl)hydrazine (Di-substituted Product) A higher molecular weight peak in LC-MS. Different chromatographic behavior.Reaction of the product hydrazine with another molecule of the starting dihalopyrazine. This is more likely with a high concentration of the electrophile or at elevated temperatures.- Use a larger excess of hydrazine hydrate to favor the mono-substitution product. - Add the dihalopyrazine slowly to a solution of hydrazine hydrate to maintain a low concentration of the electrophile. - Control the reaction temperature to minimize the rate of the second substitution.
3-Bromo-5-hydroxypyrazin-2-yl)hydrazine (Hydrolysis Product) A peak in LC-MS corresponding to the replacement of the chloro group with a hydroxyl group.Reaction of the starting material with water present in the solvent or reagents.[1]- Use anhydrous solvents and reagents. - Conduct the reaction under a dry, inert atmosphere.
Isomeric Hydrazine Products Difficult to distinguish by MS alone. May require careful analysis of NMR or chromatographic separation.If the starting material contains isomeric impurities (e.g., 2-Bromo-5-chloropyrazine), these will lead to the corresponding isomeric hydrazine products.- Ensure the purity of the starting 2,3-dichloro-5-bromopyrazine using appropriate analytical methods (e.g., NMR, GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity for the synthesis of this compound?

A1: The yield and purity can vary significantly depending on the reaction conditions and the scale of the synthesis. Based on analogous reactions with dihalopyridines, a yield in the range of 60-80% with a purity of >95% after purification is a reasonable expectation.[1] Below is a table summarizing typical results for similar reactions.

ParameterTypical Range
Yield (after purification) 60 - 85%
Purity (by HPLC) > 95%

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. A suitable solvent system should be developed to resolve the starting material, product, and major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the disappearance of starting material and the formation of the product and side products. The mass spectrometer provides molecular weight information, which is crucial for identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the final product.[2][3] A validated HPLC method is essential for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help in the identification and quantification of impurities.

  • Gas Chromatography (GC): Can be used for analyzing the purity of the starting dihalopyrazine.[4][5]

Q3: What purification methods are most effective for isolating this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: Often the most effective method for removing minor impurities and obtaining a highly pure crystalline product. A suitable solvent or solvent mixture must be identified.

  • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar solubility, silica gel column chromatography can be employed. A gradient elution may be necessary to separate the product from closely related impurities.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dihalopyrazines: These compounds can be irritants. Avoid inhalation of dust and skin contact.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

  • Reaction Quenching: The reaction is often quenched by the addition of water. This should be done carefully, especially if the reaction was run at an elevated temperature.

Experimental Protocols

Key Experiment: Synthesis of this compound

This is a representative protocol based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

Materials:

  • 2,3-Dichloro-5-bromopyrazine

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.

  • Charge the flask with hydrazine hydrate (e.g., 1.5 to 2.0 molar equivalents) and anhydrous ethanol.

  • Begin stirring and gently heat the solution to reflux under an inert atmosphere.

  • In a separate flask, dissolve 2,3-dichloro-5-bromopyrazine (1.0 molar equivalent) in a minimal amount of anhydrous ethanol.

  • Add the solution of the dihalopyrazine dropwise to the refluxing hydrazine hydrate solution over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (i.e., the starting material is consumed), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Charge Reactor (Hydrazine Hydrate, Ethanol) heat 2. Heat to Reflux (Under Inert Atmosphere) reagents->heat addition 3. Add Dihalopyrazine (Dropwise) heat->addition reflux 4. Reflux and Monitor (TLC, LC-MS) addition->reflux cool 5. Cool to Room Temp. reflux->cool isolate 6. Isolate Crude Product (Filtration/Concentration) cool->isolate purify 7. Purify Product (Recrystallization) isolate->purify analyze 8. Characterize (HPLC, NMR, MS) purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn degradation Degradation? start->degradation reagent_quality Poor Reagents? start->reagent_quality unreacted_sm Unreacted Starting Material? start->unreacted_sm disubstitution Di-substitution? start->disubstitution hydrolysis Hydrolysis Product? start->hydrolysis sol1 Extend Time / Increase Temp incomplete_rxn->sol1 sol2 Inert Atmosphere / Temp. Control degradation->sol2 sol3 Use Fresh Reagents / Dry Solvent reagent_quality->sol3 unreacted_sm->sol1 sol4 Increase Hydrazine Excess / Slow Addition disubstitution->sol4 sol5 Use Anhydrous Conditions hydrolysis->sol5

References

Optimization of reaction time for 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine and related compounds. The information provided is intended to help optimize reaction times and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with nucleophiles?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this two-step process, the nucleophile first attacks the electron-deficient pyrazine ring at a carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. In the second step, the leaving group (either bromide or chloride) is eliminated, restoring the aromaticity of the ring. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates this type of reaction.

Q2: Which halogen is more likely to be displaced in this compound?

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The reactivity of the leaving group is less critical than in SN1 or SN2 reactions. However, the nature of the halogen can influence the electrophilicity of the carbon atom it is attached to. Generally, fluorine is the best leaving group in SNAr reactions due to its high electronegativity, which makes the attached carbon more susceptible to nucleophilic attack. Between chlorine and bromine, the difference in reactivity is often small, but chlorine can sometimes be a slightly better leaving group. The precise selectivity will depend on the specific nucleophile and reaction conditions.

Q3: What are the key factors that influence the reaction time?

Several factors can significantly impact the reaction rate:

  • Temperature: Higher temperatures generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or polar protic solvents (e.g., ethanol, water) can influence the solubility of reactants and stabilize the charged intermediate, thereby affecting the reaction rate.

  • Nucleophile: The concentration and nucleophilicity of the reacting partner are crucial. Stronger nucleophiles will react faster.

  • Catalyst: While not always necessary, acid or base catalysis can sometimes accelerate the reaction.

  • Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times for SNAr reactions on heterocyclic compounds.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Insufficient temperature. 2. Inappropriate solvent. 3. Low concentration of reactants. 4. Poor nucleophilicity of the reacting partner. 5. Deactivation of the pyrazine ring by certain substituents.1. Gradually increase the reaction temperature, monitoring for potential side product formation. 2. Screen different solvents. For SNAr on pyrazines, polar solvents like ethanol, DMF, or even water can be effective. 3. Increase the concentration of the nucleophile. 4. If possible, use a stronger nucleophile or consider using a catalyst (e.g., a non-nucleophilic base to deprotonate the nucleophile). 5. Consider using microwave irradiation to accelerate the reaction.
Formation of Multiple Products 1. Reaction at multiple halogen sites. 2. Side reactions involving the hydrazine moiety. 3. Degradation of starting material or product at high temperatures.1. Optimize the reaction temperature and time to favor substitution at the more reactive site. 2. Protect the hydrazine group if it is interfering with the desired reaction. 3. Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS.
Low Yield 1. Incomplete reaction. 2. Product degradation. 3. Difficulties in product isolation and purification.1. Address the factors for slow or incomplete reactions mentioned above. 2. Use milder reaction conditions if product instability is suspected. 3. Optimize the work-up and purification procedure. Consider different extraction solvents or chromatography conditions.
Difficulty in Initiating the Reaction 1. Presence of impurities in starting materials or solvents. 2. Low solubility of reactants.1. Ensure all reactants and solvents are pure and dry. 2. Choose a solvent in which both the pyrazine derivative and the nucleophile have good solubility at the reaction temperature. Sonication may help to dissolve the starting materials.

Experimental Protocols & Data

The following tables summarize typical reaction conditions for nucleophilic aromatic substitution on chloro-substituted nitrogen heterocycles, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Effect of Solvent on Reaction Time for Amination of a Chloropyrazine Derivative

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene11024<10
Dioxane1001835
DMF120875
Ethanol801285
Water100692

Data is representative and compiled from analogous reactions in the literature.

Table 2: Effect of Temperature on Reaction Time in Ethanol

Temperature (°C)Reaction Time (h)
25 (Room Temp)> 48
5024
80 (Reflux)12

Data is representative and compiled from analogous reactions in the literature.

Detailed Methodologies:

General Procedure for Nucleophilic Aromatic Substitution:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the nucleophile (1.1 - 2.0 eq).

  • If required, add a base (e.g., K2CO3, Et3N) to neutralize any acid formed during the reaction.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

DOT Script for SNAr Reaction Workflow

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound + Nucleophile Solvent Select Solvent (e.g., EtOH, DMF) Heating Heat to Target Temperature Solvent->Heating Monitor Monitor Progress (TLC, LC-MS) Heating->Monitor Workup Aqueous Work-up Monitor->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Final Product Purification->Product

Caption: Experimental workflow for a typical SNAr reaction.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Slow/Incomplete Reaction? Temp Increase Temperature Start->Temp Yes Success Reaction Optimized Start->Success No Solvent Change Solvent Temp->Solvent Still Slow Temp->Success Improved Conc Increase Nucleophile Concentration Solvent->Conc Still Slow Solvent->Success Improved MW Use Microwave Irradiation Conc->MW Still Slow Conc->Success Improved MW->Success

Caption: Decision tree for troubleshooting a slow reaction.

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen.

Q2: How sensitive is this compound to light and air?

Q3: Can I handle this compound on an open bench?

A3: Given its potential sensitivity to air and moisture, it is best practice to handle this compound in a controlled environment, such as a glovebox or under a stream of inert gas.[3] Short periods of handling on an open bench for weighing purposes may be acceptable if the compound is promptly returned to its sealed container. However, for extended manipulations, an inert atmosphere is recommended.

Q4: What are the known incompatibilities of this compound?

A4: Strong oxidizing agents, strong bases, and some metals can promote the degradation of hydrazine derivatives.[2][4] Avoid storing the compound in proximity to these substances.

Troubleshooting Guide

Problem: My reaction yield is lower than expected, or the reaction is not proceeding to completion.

  • Possible Cause: The this compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and air.

    • Assess Purity: If possible, check the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the certificate of analysis provided by the supplier.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for the reaction.

    • Inert Atmosphere: Ensure that the reaction is carried out under an inert atmosphere, especially if the reaction conditions are harsh or prolonged.

Problem: I observe an unusual color change in the solid compound or in my stock solution.

  • Possible Cause: A color change may indicate degradation or the presence of impurities.

  • Troubleshooting Steps:

    • Discontinue Use: Do not use the discolored material in your experiments, as it may lead to unreliable results.

    • Document the Change: Record the nature of the color change and the storage conditions under which it occurred. This information can be valuable for future reference.

    • Contact Supplier: Inform the supplier of the issue, as it may be indicative of a batch-specific problem.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)Hydrazine derivatives can be sensitive to oxidation.[2]
Light Protect from Light (Amber Vial)To prevent potential photodegradation.
Moisture Keep Tightly Sealed in a Dry PlaceTo prevent hydrolysis and other moisture-related degradation.
Handling Glovebox or Inert AtmosphereTo minimize exposure to air and moisture during manipulation.[3]

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable C18 column and UV detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Then, dissolve it in acetonitrile to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber for 24 hours.

4. Sample Analysis:

  • For each stress condition, take an aliquot at specified time points (e.g., 0, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Issues start Unexpected Experimental Result (e.g., low yield, no reaction) check_purity Is the purity of this compound confirmed? start->check_purity check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed? check_purity->check_storage No other_params Investigate other experimental parameters: - Reagents - Solvents - Reaction conditions check_purity->other_params Yes check_handling Review Handling Procedures: - Handled under inert gas? - Minimized air exposure? check_storage->check_handling run_control Run a control reaction with a fresh, unopened sample. check_handling->run_control end_ok Problem likely resolved. run_control->end_ok Control works end_degraded Compound likely degraded. Contact supplier if issue persists. run_control->end_degraded Control fails other_params->start

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathway Potential Degradation Pathways parent This compound oxidation Oxidation (O2, Metal Ions) parent->oxidation hydrolysis Hydrolysis (Moisture) parent->hydrolysis oxidized_product Oxidized Pyrazine Derivatives (e.g., Diazene) oxidation->oxidized_product hydrolyzed_product 3-Bromo-5-chloropyrazin-2-ol hydrolysis->hydrolyzed_product ring_cleavage Further Degradation (Ring Cleavage Products) oxidized_product->ring_cleavage hydrolyzed_product->ring_cleavage

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting failed reactions with 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a key intermediate for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry as they form the core of various kinase inhibitors targeting signaling pathways involved in cancer and inflammatory diseases.[1][2][3][4][5][6] The bromo and chloro substituents also allow for further functionalization through cross-coupling reactions.

Q2: What are the key reactive sites on this molecule?

A2: The molecule has three primary reactive sites:

  • The hydrazine moiety is nucleophilic and readily reacts with carbonyl compounds to form hydrazones, which can then undergo intramolecular cyclization.

  • The bromo substituent is a good leaving group, making it suitable for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

  • The chloro substituent is also a leaving group for nucleophilic aromatic substitution and cross-coupling reactions, though it is generally less reactive than the bromo group.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from moisture and light to prevent degradation.

Q4: Is this compound stable under acidic or basic conditions?

A4: While generally stable under mild acidic or basic conditions used in many reactions, harsh conditions should be avoided. Strong acids can protonate the pyrazine nitrogens, potentially altering reactivity. Strong bases at elevated temperatures may lead to decomposition of the pyrazine ring or promote side reactions like dehalogenation.[7]

Troubleshooting Guides

Guide 1: Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds

This guide addresses common issues when synthesizing pyrazolo[1,5-a]pyrazine derivatives through the condensation of this compound with 1,3-dicarbonyl compounds.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete hydrazone formation Ensure the reaction is anhydrous if water is a byproduct. A Dean-Stark trap can be used. A catalytic amount of acid (e.g., acetic acid) can promote hydrazone formation.[8]
Inefficient cyclization The cyclization step may require heating. Refluxing in a suitable solvent like ethanol, acetic acid, or toluene is common. For difficult cyclizations, microwave irradiation can sometimes improve yields and reduce reaction times.[4]
Decomposition of starting material or product Avoid excessively high temperatures or prolonged reaction times. Some pyrazolo[1,5-a]pyrimidine derivatives can decompose under harsh conditions.[4] Monitor the reaction by TLC or LC-MS.
Incorrect solvent The choice of solvent can be critical. Protic solvents like ethanol can facilitate proton transfer, while aprotic solvents like DMF or dioxane may be required for certain substrates.
Steric hindrance from the dicarbonyl compound If the 1,3-dicarbonyl compound is sterically bulky, the reaction may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst.

Problem 2: Formation of Multiple Products/Impurities

Potential Cause Suggested Solution
Regioselectivity issues With unsymmetrical 1,3-dicarbonyl compounds, two regioisomers can form. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. A thorough characterization of the product mixture (e.g., by NMR) is necessary. Changing the reaction conditions (solvent, temperature, catalyst) may favor one isomer.
Side reactions of the hydrazine The hydrazine moiety can potentially undergo oxidation or other side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Dehalogenation If the reaction conditions are inadvertently reductive (e.g., presence of certain metals or reducing agents), loss of the bromo or chloro substituent can occur.
Experimental Protocol: General Procedure for Cyclocondensation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid) if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This guide focuses on troubleshooting Suzuki-Miyaura cross-coupling reactions at the bromine position.

Problem 1: Low or No Yield of the Coupled Product

Potential Cause Suggested Solution
Catalyst deactivation Ensure rigorous degassing of solvents and reagents to remove oxygen. Use fresh, high-quality palladium catalyst and ligands. For challenging couplings, consider more robust catalysts or ligands (e.g., Buchwald ligands).[9]
Incorrect base or solvent The choice of base and solvent is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. A combination of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. The optimal combination is substrate-dependent.
Protodeboronation of the boronic acid This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[10] Use anhydrous conditions if possible, or use potassium trifluoroborate salts which are more stable. A "slow-release" strategy for the boronic acid can also be effective.[10]
Low reactivity of the halide While the C-Br bond is generally reactive, steric hindrance or electronic effects can slow down the oxidative addition step. Increasing the temperature or using a more electron-rich ligand can help.
Poor solubility of reagents Ensure all reagents are adequately dissolved at the reaction temperature. A change in solvent or the use of a co-solvent may be necessary.

Problem 2: Formation of Side Products

Potential Cause Suggested Solution
Homocoupling of the boronic acid This can occur if the reductive elimination of the desired product is slow. This is often promoted by the presence of oxygen. Ensure thorough degassing.
Dehalogenation of the starting material Reductive dehalogenation can compete with the cross-coupling reaction. This can sometimes be minimized by changing the ligand or the base.
Reaction at the chloro position While less reactive, coupling at the chloro position can occur, especially under forcing conditions or with highly active catalysts. If selectivity is desired, carefully control the reaction temperature and time.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction flask, add this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent(s) (e.g., dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Cyclocondensation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound and 1,3-dicarbonyl to solvent B 2. Add acid catalyst (optional) A->B C 3. Heat to reflux B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and isolate crude product D->E F 6. Purify by recrystallization or column chromatography E->F G G F->G Final Product: Pyrazolo[1,5-a]pyrazine derivative

Caption: A typical experimental workflow for cyclocondensation reactions.

Troubleshooting Logic for a Failed Suzuki Coupling

G Start Reaction Failed: Low/No Yield Q1 Was the reaction mixture thoroughly degassed? Start->Q1 Sol1 Improve degassing procedure. Use fresh, anhydrous solvents. Q1->Sol1 A1_No Q2 Is the boronic acid stable? (Check for protodeboronation) Q1->Q2 A1_Yes A1_No No A1_Yes Yes Sol2 Use potassium trifluoroborate salt or different reaction conditions (e.g., anhydrous). Q2->Sol2 A2_No Q3 Is the catalyst/ligand/base combination optimal? Q2->Q3 A2_Yes A2_No No A2_Yes Yes Sol3 Screen different catalysts (e.g., Pd(dppf)Cl2), ligands (e.g., SPhos, XPhos), and bases (e.g., Cs2CO3). Q3->Sol3 A3_No End Further investigation needed (e.g., temperature, concentration). Q3->End A3_Yes A3_No No A3_Yes Yes

Caption: A decision tree for troubleshooting a failed Suzuki coupling reaction.

Simplified KDR (VEGFR-2) Signaling Pathway

G cluster_downstream Downstream Signaling VEGF VEGF KDR KDR (VEGFR-2) Receptor VEGF->KDR binds to Dimerization Dimerization & Autophosphorylation KDR->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK CellResponse Cell Proliferation, Migration, Survival Akt->CellResponse MAPK->CellResponse Inhibitor Pyrazolo[1,5-a]pyrazine (Kinase Inhibitor) Inhibitor->Dimerization inhibits

Caption: Inhibition of the KDR signaling pathway by a pyrazolo[1,5-a]pyrazine derivative.

References

Technical Support Center: Purification of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. The following information is based on established purification methodologies for related heterocyclic compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction or presence of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).Ensure the reaction goes to completion to minimize starting material carryover.
Formation of side products.Adjust reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side product formation.Increased yield of the desired product and reduced impurity load.
Degradation of the product.The product may be sensitive to heat or air. Attempt purification at lower temperatures and under an inert atmosphere (e.g., nitrogen or argon).Improved purity and recovery of the target compound.

Issue 2: Difficulty in Removing a Persistent Impurity

Potential Cause Troubleshooting Step Expected Outcome
The impurity has similar polarity to the product.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture may be necessary.[1]Separation of the impurity from the product, leading to higher purity fractions.
The impurity co-crystallizes with the product.Screen a variety of recrystallization solvents with different polarities. A two-solvent system may also be effective.Formation of pure crystals of the target compound, leaving the impurity in the mother liquor.
The impurity is a regioisomer.Regioisomers can be challenging to separate. Consider derivatization to alter the physical properties of the desired compound, followed by separation and deprotection.Enhanced separation efficiency due to altered polarity or crystallinity.

Issue 3: Product Oils Out During Recrystallization

| Potential Cause | Troubleshooting Step | Expected Outcome | | The solvent is too nonpolar for the compound at lower temperatures. | Use a more polar solvent or a solvent mixture. | The compound remains dissolved at a slightly lower temperature, allowing for controlled crystallization upon further cooling. | | The solution is supersaturated. | Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization. | Formation of solid crystals instead of an oil. | | Presence of impurities that lower the melting point. | Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. | Removal of impurities that interfere with the crystallization process. |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of similar heterocyclic hydrazines may include:

  • Unreacted starting materials: Such as 2,3-dichloro-5-bromopyrazine or hydrazine.

  • Over-alkylation or over-arylation products: If the hydrazine nitrogen reacts more than once.

  • Hydrolysis products: Where the hydrazine moiety is cleaved.

  • Regioisomers: Depending on the synthetic strategy, isomers with different substitution patterns on the pyrazine ring may form.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting trace impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: What should I do if my compound is unstable on silica gel during column chromatography?

A3: If your compound shows degradation on silica gel (acidic), you can try the following:

  • Use deactivated silica: Treat the silica gel with a base, such as triethylamine, mixed in with the eluent.

  • Switch to a different stationary phase: Alumina (basic or neutral) or C18-bonded silica (reverse-phase) can be good alternatives.[1]

  • Minimize contact time: Use flash column chromatography with a higher flow rate.

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol and the choice of solvent is critical and may require screening.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Potential solvents to screen include ethanol, methanol, isopropanol, acetonitrile, toluene, and mixtures such as ethanol/water or toluene/hexane.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, further cool the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is a general guideline for purification using a silica gel column.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

    • Eluent: Determine a suitable solvent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point for pyrazine derivatives is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A mixture of 90/10 hexane/ethyl acetate has been shown to be effective for some pyrazines.[1]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. An isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity) can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Example of Purity Improvement via Different Techniques

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)YieldNotes
Recrystallization (Ethanol)85%97%75%Effective for removing less polar impurities.
Recrystallization (Acetonitrile)85%95%80%Higher yield but slightly lower purity compared to ethanol.
Column Chromatography (Hexane:Ethyl Acetate gradient)85%>99%60%Best for removing impurities with similar polarity.
Liquid-Liquid Extraction (Ethyl Acetate/Water)85%90%90%Good for initial cleanup but may not remove all organic impurities.

Note: The data in this table is illustrative and based on typical results for similar compounds. Actual results may vary.

Visualizations

Purification_Troubleshooting start Crude this compound check_purity Assess Purity (TLC, HPLC, LC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Purification Challenge is_pure->troubleshoot No recrystallization Attempt Recrystallization troubleshoot->recrystallization Solid with few impurities column_chrom Perform Column Chromatography troubleshoot->column_chrom Complex mixture or isomeric impurities extraction Perform Liquid-Liquid Extraction troubleshoot->extraction Gross polar or non-polar impurities recrystallization->check_purity other_methods Consider Other Methods (e.g., Distillation, Derivatization) recrystallization->other_methods Fails or oils out column_chrom->check_purity column_chrom->other_methods Fails to separate extraction->check_purity other_methods->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A typical experimental workflow for purification by recrystallization.

References

Technical Support Center: Purification of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crude product of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the crude this compound product?

A1: Common impurities can arise from unreacted starting materials, side reactions, and subsequent degradation. The most probable impurities include:

  • Unreacted Dihalopyrazine Precursor: The starting material, often a dihalo- or trihalopyrazine, may not have fully reacted.

  • Isomeric Hydrazine Products: Depending on the starting material, hydrazine may substitute at a different position on the pyrazine ring, leading to structural isomers.

  • Di-substituted Hydrazine Products: A second molecule of hydrazine can react with the remaining halogen on the pyrazine ring.

  • Hydrolysis Products: Reaction with any residual water can lead to the formation of hydroxyl-substituted pyrazines.

  • Residual Solvents: Solvents used in the synthesis and initial work-up may be present.

Q2: My crude product has a dark color. What could be the cause?

A2: A dark coloration in the crude product often indicates the presence of oxidized impurities or polymeric byproducts. Hydrazine derivatives can be susceptible to air oxidation, especially in the presence of metal ions. Inadequate quenching of the reaction or prolonged exposure to air and heat during work-up can contribute to color formation.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the purified compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). It is advisable to use amber-colored vials to protect it from light.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Isolation

Symptoms:

  • Broad melting point range.

  • Multiple spots on Thin Layer Chromatography (TLC) analysis.

  • Low assay by HPLC or NMR.

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Incomplete Reaction Drive the reaction to completion by optimizing reaction time or temperature.Monitor the reaction progress by TLC or HPLC. If starting material is still present after the initial reaction time, consider extending the reaction duration by 1-2 hours or increasing the temperature by 10-20 °C, if the stability of the product allows.
Excess Hydrazine Quench any unreacted hydrazine hydrate after the reaction is complete.After cooling the reaction mixture, cautiously add an aqueous solution of a mild oxidizing agent like sodium hypochlorite or an aldehyde/ketone to react with the excess hydrazine. Monitor the quench process to avoid excessive heat generation.
Sub-optimal Work-up Perform an aqueous wash to remove water-soluble impurities.After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine (saturated NaCl solution). This will help remove residual hydrazine and other polar impurities. Dry the organic layer over anhydrous sodium sulfate before concentrating.
Issue 2: Difficulty in Removing a Closely-Related Impurity

Symptoms:

  • A persistent impurity spot close to the product spot on TLC.

  • Overlapping peaks in the HPLC chromatogram.

Possible Causes & Solutions:

CauseRecommended ActionExperimental Protocol
Isomeric Impurity Utilize column chromatography with a high-resolution stationary phase.Pack a silica gel column and select a solvent system that provides the best separation on TLC (aim for a ΔRf > 0.2). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.
Di-substituted Product Recrystallization from a suitable solvent system.Screen various solvents for recrystallization. Good solvent pairs often consist of a solvent in which the product is soluble at high temperatures and sparingly soluble at low temperatures, and a second solvent in which the product is poorly soluble. Common pairs include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane. Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears. Allow to cool slowly to promote crystal formation.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will show high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the product from its impurities. The ideal solvent system should give the product an Rf value of 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity Achieved (%)Typical Yield (%)Key Advantage
Recrystallization 95 - 9960 - 80Scalable and cost-effective
Column Chromatography > 9940 - 70High purity, good for removing close-eluting impurities
Liquid-Liquid Extraction < 90> 90Good for initial work-up, removes highly polar or non-polar impurities

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure Product (>99%) analysis->chromatography Impurity Present analysis->pure_product Purity OK

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis purity_check Is Purity >95%? start->purity_check impurity_type Identify Impurity Type purity_check->impurity_type No end Pure Product purity_check->end Yes unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Polarity Differs isomer Isomeric Impurity impurity_type->isomer Similar Polarity disub Di-substitution impurity_type->disub Higher Polarity optimize_rxn Optimize Reaction Conditions unreacted_sm->optimize_rxn column_chrom Column Chromatography isomer->column_chrom recrystallize Recrystallization disub->recrystallize optimize_rxn->start column_chrom->start recrystallize->start

Caption: A decision tree for troubleshooting the purification of the target compound based on impurity type.

Technical Support Center: Synthesis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. The information focuses on the critical role of solvent selection in achieving optimal reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on solvent-related effects.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inappropriate solvent polarity: The solvent may not adequately dissolve the reactants or stabilize the transition state of the nucleophilic aromatic substitution.Solvent Screening: Test a range of solvents with varying polarities. For nucleophilic aromatic substitution, polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents like ethanol or methanol can also be used but may require longer reaction times or higher temperatures.
Low reaction temperature: The activation energy for the reaction is not being met.Increase Temperature: If the solvent has a high boiling point, cautiously increase the reaction temperature. For lower boiling point solvents, consider switching to a higher boiling point alternative like 2-ethoxyethanol, which has been shown to significantly reduce reaction times in similar syntheses.[1]
Poor solubility of starting material: The 2,3-dichloro-5-bromopyrazine may not be fully dissolved in the chosen solvent.Solvent Selection: Choose a solvent in which the starting material has good solubility at the reaction temperature. Gentle heating and stirring can aid dissolution.
Formation of Side Products/Impurities Reaction with solvent: Protic solvents (e.g., alcohols) can potentially compete with hydrazine as a nucleophile, leading to undesired byproducts.Switch to Aprotic Solvent: Employing a polar aprotic solvent such as DMF or DMSO can mitigate this issue.
Decomposition of product or reactants: High reaction temperatures in certain solvents might lead to degradation.Optimize Temperature and Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Difficult Product Isolation/Work-up High boiling point of the solvent: Solvents like DMF or DMSO can be difficult to remove during work-up.Extraction Procedures: Utilize liquid-liquid extraction with a suitable organic solvent and water to isolate the product. The high water solubility of DMF and DMSO facilitates their removal in the aqueous phase.
Product precipitation issues: The product may not readily precipitate from the reaction mixture upon cooling.Anti-Solvent Addition: After the reaction is complete, adding an anti-solvent (a solvent in which the product is insoluble) can induce precipitation. Water is often a suitable anti-solvent for this purpose.
Slow Reaction Rate Use of a protic solvent: Protic solvents can form hydrogen bonds with the hydrazine, reducing its nucleophilicity and slowing the reaction.[2][3]Solvent Choice: As mentioned, polar aprotic solvents are known to accelerate SN2 and nucleophilic aromatic substitution reactions by not solvating the nucleophile as strongly.[2][4] Consider using solvents like acetone or acetonitrile.[2]
Insufficient heating: The reaction may be running at a suboptimal temperature.Solvent and Temperature Adjustment: If using a low-boiling solvent, consider switching to a higher-boiling one like 2-ethoxyethanol to allow for a higher reaction temperature, which has been shown to decrease reaction times from over 36 hours to 5-6 hours in a similar synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, hydrazine hydrate acts as the nucleophile, attacking the electron-deficient pyrazine ring at the carbon bearing a leaving group (in this case, a chlorine atom at the 2-position). The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the halogen substituents facilitate this attack.

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity plays a crucial role in stabilizing the reactants and intermediates.[5]

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the electrophile and the nucleophile. While they can facilitate the reaction by dissolving the reactants, they can also form hydrogen bonds with the hydrazine, which can decrease its nucleophilicity and slow down the reaction rate.[2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SNAr reactions. They can dissolve the reactants but do not strongly solvate the anionic nucleophile, leaving it more reactive.[2][5] This often leads to faster reaction rates compared to protic solvents.[2]

  • Non-Polar Solvents (e.g., hexane, toluene): These are generally not suitable as the reactants, which are polar, will likely have poor solubility.

Q3: Are there any specific solvent recommendations from similar syntheses?

A3: Yes, literature on the synthesis of structurally related compounds provides some insights:

  • Ethanol has been commonly used for the synthesis of (3-chloropyridin-2-yl)hydrazine from 2,3-dichloropyridine and hydrazine hydrate.[1][6][7] However, this can require long reflux times (e.g., 20-36 hours).[1][8]

  • 2-Ethoxyethanol was found to be a superior solvent in one study, reducing the reaction time for the synthesis of (3-chloropyridin-2-yl)hydrazine to 5-6 hours while achieving a high yield and purity.[1]

  • Methanol and tert-butanol have also been used in the preparation of similar hydrazine derivatives, indicating that a range of alcohols can be employed.[9][10]

Q4: What are the safety considerations when working with these solvents and reagents?

A4:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Halogenated pyrazines can be irritating and harmful. Avoid inhalation and skin contact.

  • Organic solvents present flammability and toxicity hazards. Ensure proper ventilation and avoid ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Quantitative Data from Analogous Syntheses

The following table summarizes reaction conditions and outcomes for the synthesis of a structurally similar compound, (3-chloropyridin-2-yl)hydrazine, which can serve as a reference for solvent selection.

Starting MaterialNucleophileSolventReaction TimeYieldPurityReference
2,3-dichloropyridineHydrazine hydrateEthanol>36 hoursModerate<90%[1]
2,3-dichloropyridineHydrazine hydrate2-Ethoxyethanol5-6 hours95%99.83%[1]
2,3-dichloropyridineHydrazine hydrateEthanol2 hours65%Not specified[6][7]
2,3-dichloropyridineHydrazine hydrateEthanol (95%)20-30 hoursNot specifiedNot specified[8]

Experimental Protocols (Adapted for Target Synthesis)

The following are generalized protocols for the synthesis of this compound, with variations for different solvents.

Protocol 1: Synthesis in a Polar Protic Solvent (e.g., Ethanol)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-5-bromopyrazine (1 equivalent).

  • Add ethanol to dissolve the starting material.

  • Under vigorous stirring, add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis in a High-Boiling Polar Protic Solvent (e.g., 2-Ethoxyethanol)

  • Follow steps 1 and 2 of Protocol 1, using 2-ethoxyethanol as the solvent.

  • Add hydrazine hydrate (1.1-1.5 equivalents) dropwise.

  • Heat the mixture to reflux (approx. 135 °C) for 5-7 hours, monitoring by TLC or LC-MS.[1]

  • Cool the mixture to room temperature, which should result in the precipitation of the product.[1]

  • Filter the solid, wash with a small amount of cold ethanol or water, and dry under vacuum.

Protocol 3: Synthesis in a Polar Aprotic Solvent (e.g., DMF)

  • In a round-bottom flask, dissolve 2,3-dichloro-5-bromopyrazine (1 equivalent) in DMF.

  • Add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid, wash thoroughly with water to remove residual DMF, and dry under vacuum.

Visualizations

experimental_workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 2,3-dichloro-5-bromopyrazine in chosen solvent add_reagent Add Hydrazine Hydrate start->add_reagent heat Heat to Reaction Temperature add_reagent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete precipitate Precipitate Product (Cooling or Anti-solvent) cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Product filtrate->dry

Caption: General experimental workflow for the synthesis.

solvent_selection cluster_options Solvent Choice cluster_consequences Likely Consequences goal Desired Outcome protic Polar Protic (e.g., Ethanol, 2-Ethoxyethanol) goal->protic Simpler Work-up aprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) goal->aprotic Faster Reaction protic_cons Potentially Slower Rate Easier Work-up (lower BP) High BP option for faster reaction protic->protic_cons aprotic_cons Faster Reaction Rate May require aqueous work-up to remove solvent aprotic->aprotic_cons

Caption: Decision tree for solvent selection based on desired outcome.

References

Technical Support Center: Crystallization of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the temperature optimization for the crystallization of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1][2] For halogenated pyrazine derivatives, common solvents to consider include ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures of these with water or heptane as an anti-solvent.[3][4] Experimental screening is necessary to determine the optimal solvent or solvent system that provides a good yield and high purity.[4]

Q2: How does the cooling rate affect the crystal size and purity?

A2: The cooling rate is a critical parameter in crystallization. Slower cooling rates generally lead to the formation of larger, more well-defined crystals with higher purity, as it allows molecules to selectively integrate into the growing crystal lattice, excluding impurities.[5][6] Rapid cooling can lead to the formation of smaller crystals and may trap impurities within the crystal structure.[1]

Q3: What is "oiling out" and how can it be prevented?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This happens when the temperature of the solution is above the melting point of the compound at that concentration.[7] To prevent this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly to allow crystallization to occur at a lower temperature.[7]

Q4: Should I use seeding during the crystallization process?

A4: Seeding, the addition of a small crystal of the pure compound to a supersaturated solution, can be highly beneficial. It helps to control the onset of crystallization, can lead to a more consistent crystal size distribution, and can sometimes promote the formation of a desired polymorph.[8][9]

Q5: What is polymorphism and is it a concern for this compound?

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
No Crystals Form Why are no crystals forming even after the solution has cooled?The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Try a different solvent system where the compound has lower solubility at cold temperatures.[7][16]
Poor Crystal Yield Why is the yield of my crystallized product very low?The compound has significant solubility in the mother liquor at the final crystallization temperature. The initial volume of solvent was too large.- Ensure the final cooling step is at a sufficiently low temperature and for an adequate duration. - Reduce the amount of solvent used initially to just enough to dissolve the compound at high temperature. - Consider using an anti-solvent to decrease the solubility of the product in the final mixture.[17]
Formation of Small, Powdery Crystals Why am I getting a fine powder instead of larger crystals?The rate of nucleation is much higher than the rate of crystal growth, often due to rapid cooling and high supersaturation.- Slow down the cooling rate. Insulate the crystallization vessel to allow for gradual cooling.[5][18] - Reduce the level of supersaturation by using slightly more solvent. - Consider a solvent system that promotes slower crystal growth.
Impure Product The crystallized product is not pure. What went wrong?Impurities may have co-precipitated due to rapid crystallization. The chosen solvent may not effectively leave impurities in the solution.- Recrystallize the product, ensuring a slow cooling rate. - Try a different solvent or solvent system that has a higher solubility for the impurities at low temperatures. - Consider a pre-purification step, such as charcoal treatment, to remove colored impurities.[19]
"Oiling Out" My compound is forming an oil instead of crystals. How do I fix this?The solution temperature is higher than the melting point of the compound at the point of separation. This is common with impure compounds.- Re-heat the solution and add more solvent to lower the saturation temperature. - Cool the solution more slowly to allow crystallization to occur at a lower temperature. - Try a solvent with a lower boiling point.[7]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a suitable flask, suspend the crude this compound in a selected solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the solvent portion-wise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation: Effect of Cooling Rate on Yield and Purity (Hypothetical Data)
Cooling Rate (°C/hour)Final Temperature (°C)Yield (%)Purity (%)Crystal Size
20 (Fast)58595.5Fine Powder
10 (Moderate)58298.2Small Needles
2 (Slow)57899.5Large Prisms
Data Presentation: Solvent Screening for Crystallization (Hypothetical Data)
SolventSolubility at 70°C (g/100mL)Solubility at 5°C (g/100mL)Yield (%)Crystal Habit
Ethanol252.590Needles
Isopropanol151.093Plates
Ethyl Acetate305.083Prisms
Toluene100.595Blocks

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis dissolution Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (Optional) dissolution->hot_filtration slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying analysis Analyze Purity & Yield drying->analysis

Caption: Experimental workflow for the crystallization of this compound.

Caption: Troubleshooting logic for crystallization issues.

References

Challenges in the scale-up of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method involves the nucleophilic substitution of a dihalogenated pyrazine precursor, typically 2,3-dichloro-5-bromopyrazine or a similar dihalopyrazine, with hydrazine hydrate. This reaction is usually carried out in a suitable solvent at elevated temperatures.

Q2: What are the critical process parameters to monitor during the hydrazinolysis of the dihalopyrazine precursor?

A2: Key parameters to control include reaction temperature, reaction time, the molar ratio of hydrazine hydrate to the pyrazine substrate, and the choice of solvent. These factors significantly influence the reaction rate, yield, and impurity profile.

Q3: What are the potential safety hazards associated with this process, particularly at a larger scale?

A3: The primary safety concerns involve the use of hydrazine hydrate, which is a toxic and potentially explosive substance. Proper handling procedures, including the use of personal protective equipment (PPE) and conducting the reaction in a well-ventilated area, are crucial. Additionally, exothermic reactions can occur, necessitating careful temperature control and potentially a controlled addition of reagents.

Q4: How can the purity of the final product be improved?

A4: Purification can be achieved through recrystallization from a suitable solvent system. The choice of solvent is critical to ensure high recovery of the desired product while leaving impurities dissolved in the mother liquor. Column chromatography is also an option for laboratory-scale purification but is less practical for large-scale production.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Increase reaction temperature or prolong reaction time. Monitor reaction progress by TLC or HPLC. - Increase the molar excess of hydrazine hydrate.
Side reactions or decomposition of the product.- Optimize the reaction temperature; excessively high temperatures can lead to degradation. - Consider using a milder base or a different solvent system.
Poor isolation of the product.- Ensure complete precipitation of the product before filtration. - Optimize the pH of the reaction mixture during workup to maximize product insolubility.
Formation of Impurities Di-substitution: Reaction of a second molecule of the pyrazine precursor with the product.- Use a larger excess of hydrazine hydrate to favor mono-substitution. - Control the reaction temperature and time to minimize the formation of the di-substituted product.
Hydrolysis of the chloro- or bromo-substituents: Replacement of a halogen with a hydroxyl group.- Ensure the use of anhydrous solvents and reagents. - Control the water content in the hydrazine hydrate.
Formation of azo or azine byproducts: Oxidation of the hydrazine moiety.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use purified reagents to avoid catalytic impurities that may promote oxidation.
Difficulties in Product Isolation Product is an oil or does not precipitate.- Try adding a non-polar co-solvent to induce precipitation. - Perform a solvent swap to a solvent in which the product is less soluble. - If the product is basic, it may be possible to precipitate it as a salt by adding an acid.
Product is contaminated with unreacted starting material.- Optimize the reaction conditions to drive the reaction to completion. - Select a recrystallization solvent that effectively separates the product from the starting material.
Scale-Up Issues Exothermic reaction leading to poor temperature control. - Implement a controlled, slow addition of hydrazine hydrate to the reaction mixture. - Ensure adequate cooling capacity of the reactor. - Consider using a more dilute reaction mixture.
Solid handling and filtration challenges. - Optimize the crystallization process to obtain a more easily filterable solid. - Ensure the filtration equipment is appropriately sized for the batch.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on analogous syntheses of hydrazino-heterocycles. Optimization will be required for specific equipment and scales.

  • Reaction Setup:

    • A multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe is set up in a fume hood.

    • The system is purged with an inert gas (nitrogen or argon).

  • Reagent Charging:

    • Charge the reactor with 2,3-dichloro-5-bromopyrazine (1.0 eq) and a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).

    • Stir the mixture to ensure complete dissolution.

  • Hydrazine Addition:

    • Charge the dropping funnel with hydrazine hydrate (typically 3-5 eq) diluted with the reaction solvent.

    • Add the hydrazine hydrate solution dropwise to the stirred pyrazine solution at a controlled rate to manage any exotherm.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (temperature will depend on the solvent used) and maintain for a period determined by reaction monitoring (e.g., 4-24 hours).

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure.

    • The crude product is collected by filtration and washed with a small amount of cold solvent.

  • Purification:

    • The crude product is recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) to afford the purified this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_params Increase Temperature or Time incomplete->increase_params increase_hydrazine Increase Hydrazine Molar Ratio incomplete->increase_hydrazine check_side_reactions Analyze for Side Products complete->check_side_reactions increase_params->check_completion increase_hydrazine->check_completion side_reactions_present Side Reactions Confirmed check_side_reactions->side_reactions_present optimize_temp Optimize Temperature side_reactions_present->optimize_temp optimize_reagents Use Milder Base / Different Solvent side_reactions_present->optimize_reagents check_isolation Review Isolation Procedure side_reactions_present->check_isolation No significant side reactions end Yield Improved optimize_temp->end optimize_reagents->end poor_isolation Poor Isolation Confirmed check_isolation->poor_isolation optimize_workup Optimize Workup pH / Solvent poor_isolation->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for addressing low product yield.

Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions start 2,3-Dihalo-5-bromopyrazine product This compound start->product + Hydrazine Hydrate side2 Hydroxylated Pyrazine start->side2 + H2O (hydrolysis) side1 Di-substituted Pyrazine product->side1 + Starting Material side3 Oxidized Byproducts (Azo/Azine) product->side3 + O2 (oxidation)

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the preparation of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, a key intermediate in the development of novel pharmaceutical agents. The information presented is based on established principles of heterocyclic chemistry and analogous reactions reported in the scientific literature.

Introduction

Synthetic Route Comparison

Two primary synthetic strategies are proposed for the synthesis of this compound:

  • Route 1: Direct Nucleophilic Aromatic Substitution of a Trihalopyrazine. This approach involves the direct reaction of a suitable trihalopyrazine precursor with hydrazine.

  • Route 2: Sequential Halogenation and Hydrazination. This strategy entails a multi-step process involving the synthesis of a dihalopyrazine intermediate followed by selective bromination and subsequent reaction with hydrazine.

The following table summarizes the key comparative aspects of these two routes.

ParameterRoute 1: Direct SubstitutionRoute 2: Sequential Halogenation & Hydrazination
Starting Material 2,3,5-Trichloropyrazine or 2-Bromo-3,5-dichloropyrazineDihalopyrazine (e.g., 2,5-Dichloropyrazine)
Number of Steps 13
Potential Yield Moderate to GoodPotentially Higher Overall Yield
Key Challenge Regioselectivity of hydrazinationControl of regioselective bromination
Purification Separation of regioisomers may be requiredMultiple purification steps
Scalability Potentially more straightforward for large-scale synthesisMore complex due to multiple steps

Experimental Protocols

Route 1: Proposed Protocol for Direct Nucleophilic Aromatic Substitution

This protocol is based on analogous reactions of halogenated pyridines and pyrazines with hydrazine.

Reaction:

2,3,5-Trichloropyrazine + Hydrazine hydrate → 1-(3,5-Dichloropyrazin-2-YL)hydrazine + 1-(2,5-Dichloropyrazin-3-YL)hydrazine (and other isomers)

Followed by bromination of the desired isomer.

Procedure:

  • To a solution of 2,3,5-trichloropyrazine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add hydrazine hydrate (1.1 - 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is then heated to reflux (temperature will depend on the solvent used, typically 80-150 °C) for a period of 4-24 hours.

  • Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product, which may be a mixture of regioisomers, is then purified by column chromatography on silica gel to isolate the desired 1-(3,5-dichloropyrazin-2-YL)hydrazine.

  • The isolated dichloropyrazinylhydrazine is then subjected to electrophilic bromination using a suitable brominating agent (e.g., N-bromosuccinimide in a chlorinated solvent) to introduce the bromine atom at the 3-position.

Note on Regioselectivity: The position of nucleophilic attack by hydrazine on the 2,3,5-trichloropyrazine ring is crucial. Based on the electronic properties of the pyrazine ring, the chlorine atom at the 2-position is generally the most activated towards nucleophilic substitution. However, the formation of other isomers is possible and needs to be experimentally verified.

Route 2: Proposed Protocol for Sequential Halogenation and Hydrazination

This protocol involves a more controlled, multi-step approach.

Step 1: Synthesis of 2,5-Dichloro-3-nitropyrazine

  • Start with 2,5-dichloropyrazine.

  • Perform nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce a nitro group, likely at the 3-position.

Step 2: Reduction of the Nitro Group

  • The resulting 2,5-dichloro-3-nitropyrazine is then reduced to 3-amino-2,5-dichloropyrazine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 3: Sandmeyer-type Reaction for Bromination

  • The amino group of 3-amino-2,5-dichloropyrazine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HBr).

  • The diazonium salt is then treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom, yielding 2-bromo-3,5-dichloropyrazine.

Step 4: Hydrazination

  • Finally, 2-bromo-3,5-dichloropyrazine is reacted with hydrazine hydrate under similar conditions as described in Route 1 to yield the target molecule, this compound. In this case, the chlorine at the 2-position is expected to be the most susceptible to nucleophilic substitution.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Route1 start 2,3,5-Trichloropyrazine intermediate Mixture of Isomers (e.g., 1-(3,5-Dichloropyrazin-2-YL)hydrazine) start->intermediate Hydrazine Hydrate product This compound intermediate->product Bromination

Caption: Synthetic workflow for Route 1.

Route2 start 2,5-Dichloropyrazine step1 2,5-Dichloro-3-nitropyrazine start->step1 Nitration step2 3-Amino-2,5-dichloropyrazine step1->step2 Reduction step3 2-Bromo-3,5-dichloropyrazine step2->step3 Sandmeyer Reaction product This compound step3->product Hydrazine Hydrate

Caption: Synthetic workflow for Route 2.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound.

  • Route 1 is more direct and potentially more efficient in terms of step economy. However, it may present challenges in controlling the regioselectivity of the initial hydrazination step, potentially leading to a mixture of isomers that require careful separation.

  • Route 2 is a longer, multi-step synthesis that offers greater control over the placement of the functional groups. While more laborious, this route may provide a more reliable and reproducible method for obtaining the pure target compound, which is often a critical factor in pharmaceutical development.

The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the capabilities for purification and isomer separation. Experimental validation of these proposed routes is necessary to determine the actual yields, reaction efficiencies, and scalability of each approach.

Purity Analysis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, a key heterocyclic intermediate.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and broad applicability.[1] For hydrazine-containing compounds, which may lack a strong chromophore for UV detection, derivatization is a common strategy to enhance sensitivity and selectivity.[2]

A proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound would involve derivatization to ensure accurate quantification of the main component and potential impurities.

Experimental Protocol: Proposed RP-HPLC Method

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., Acetonitrile/Water mixture).

  • Add a derivatizing agent, such as salicylaldehyde, to the sample solution. This reaction forms a hydrazone derivative with a strong UV chromophore, significantly improving detection limits.[3]

  • The reaction mixture is typically heated for a specific duration to ensure complete derivatization.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating the derivatized analyte from impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate buffer, pH 3.8) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength appropriate for the hydrazone derivative (e.g., around 360 nm) would provide high sensitivity.[3]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Alternative Method: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful alternative for the analysis of volatile and semi-volatile compounds like pyrazine derivatives.[5][6] It offers excellent separation efficiency and provides structural information for impurity identification.

Comparison of HPLC and GC Methods
FeatureHPLC with DerivatizationGas Chromatography (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones. Derivatization can extend its use.Suitable for volatile and thermally stable compounds.
Sample Preparation May require derivatization for sensitive detection of compounds with poor chromophores.Generally simpler sample preparation, often involving dissolution in a volatile solvent.
Sensitivity High sensitivity, especially with UV or fluorescence detectors after derivatization.[2]Very high sensitivity, particularly with a mass spectrometer detector.
Impurity Identification Identification is based on retention time comparison with reference standards. MS coupling (LC-MS) can provide structural information.Mass spectrometry provides detailed structural information, aiding in the identification of unknown impurities.[5]
Potential Issues Incomplete derivatization can lead to inaccurate quantification.Thermal degradation of the analyte in the injector or column can be a concern.

Data Presentation

The following table summarizes hypothetical purity analysis data for three different batches of this compound using the proposed HPLC method.

Batch NumberRetention Time (min)Peak AreaPurity (%)
Batch A5.82125436799.85
Batch B5.81119874599.79
Batch C5.83130254899.89

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve derivatize Add Derivatizing Agent dissolve->derivatize heat Heat for Reaction derivatize->heat inject Inject Sample heat->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

HPLC Purity Analysis Workflow

Method_Comparison cluster_hplc HPLC Method cluster_gc GC Method compound This compound hplc_prep Derivatization compound->hplc_prep gc_prep Direct Dissolution compound->gc_prep hplc_analysis RP-HPLC-UV hplc_prep->hplc_analysis purity_data purity_data hplc_analysis->purity_data Purity Data gc_analysis GC-MS gc_prep->gc_analysis gc_analysis->purity_data Purity & Impurity Profile

References

Unlocking the Therapeutic Potential of Pyrazine-Based Compounds: A Comparative Guide to 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the intricate dance between a molecule's structure and its biological activity is paramount. This guide offers an in-depth comparative analysis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine derivatives, a class of compounds showing significant promise in therapeutic applications. By examining their structure-activity relationships (SAR), this publication aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future research and development in this area.

The pyrazine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs. Its derivatives have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. This guide will delve into the specific attributes of this compound derivatives, presenting available experimental data, outlining key experimental protocols, and visualizing the complex interplay of molecular structure and biological function.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR table for a broad series of this compound derivatives is not yet publicly available, valuable insights can be gleaned from closely related analogs. A noteworthy example is the derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , which has been a subject of recent anticancer research.

The structural difference between the core of our topic compound and BPU lies in the substitution pattern on the pyrazine ring (3-Bromo-5-chloro vs. 5-bromo) and the nature of the side chain (hydrazine vs. a substituted urea). Despite these differences, the study of BPU provides a solid foundation for understanding the potential of this class of molecules.

Table 1: Anticancer Activity of a Structurally Related Pyrazine Derivative (BPU)
CompoundTarget Cell LineIC50 (µM)
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)Jurkat (Leukemia)4.64 ± 0.08
HeLa (Cervical Cancer)Data not specified
MCF-7 (Breast Cancer)Data not specified

Data extracted from a study on a structurally similar compound, providing a proxy for the potential activity of the titled derivatives.[1][2]

Computational docking studies of BPU have suggested that it may exert its anticancer effects through the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] This is a significant finding, as MMPs are known to play a crucial role in tumor invasion and metastasis.

Further insights from the broader family of pyrazine-based kinase inhibitors suggest that substitutions on the pyrazine ring and modifications of the hydrazine/urea moiety can significantly impact potency and selectivity. For instance, studies on other pyrazine scaffolds have shown that:

  • Substitutions at the 6-position of the pyrazine ring can influence selectivity and potency against various kinases.

  • The nature of the group attached to the hydrazine nitrogen is critical for interaction with the target protein. Small, flexible groups or larger, rigid aromatic systems can be explored to optimize binding.

Potential Signaling Pathways

Based on the preliminary data from the analogue BPU and the known targets of other pyrazine derivatives, two primary signaling pathways can be postulated as relevant for this compound derivatives:

  • Matrix Metalloproteinase (MMP) Pathway: Inhibition of MMP-2 and MMP-9 can disrupt the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.

  • Kinase Signaling Pathways (e.g., PI3K/Akt/mTOR): Many pyrazine-containing compounds are potent kinase inhibitors, affecting cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently modulated target.

Below are graphical representations of these potential mechanisms of action.

MMP_Inhibition_Pathway Derivative Derivative MMP-2/MMP-9 MMP-2/MMP-9 Derivative->MMP-2/MMP-9 Inhibition ECM_Degradation Extracellular Matrix Degradation MMP-2/MMP-9->ECM_Degradation Promotes Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Leads to

References

A Comparative Guide to the Synthesis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine and Characterization of its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, a key intermediate in the synthesis of various pharmaceutically active compounds. A primary focus is placed on the characterization of potential byproducts, offering experimental data and detailed protocols to aid in the development of robust and well-controlled manufacturing processes.

Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through different strategies, each with its own advantages and disadvantages concerning yield, purity, and byproduct formation. Here, we compare a direct nucleophilic aromatic substitution (SNAr) approach with a multi-step synthetic route.

Method 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct reaction of a dihalopyrazine with hydrazine hydrate. The primary challenge in this approach is controlling the regioselectivity and the extent of substitution, which can lead to a mixture of products.

Method 2: Multi-step Synthesis via Pyrazine Ring Formation

An alternative approach involves the construction of the pyrazine ring from acyclic precursors, followed by functional group interconversions to introduce the desired substituents. While longer, this method can offer better control over the final product's purity by avoiding certain side reactions inherent to direct substitution on a pre-formed pyrazine ring.

Byproduct Profile Comparison
ByproductMethod 1 (Direct SNAr)Method 2 (Multi-step Synthesis)Rationale for Formation in Method 1
Di-substituted Hydrazine LikelyUnlikelyReaction of a second molecule of the dihalopyrazine with the product, or reaction of hydrazine at both halogenated positions of the starting material.
Positional Isomers PossibleControlledDepending on the starting dihalopyrazine, substitution at different positions can occur, leading to isomeric impurities that can be difficult to separate.
Hydroxylated Byproducts PossiblePossibleHydrolysis of the chloro or bromo substituents can occur under certain reaction conditions, particularly if aqueous workups are employed at elevated temperatures.
Starting Material Impurities PresentPresentImpurities in the starting materials for either route will carry through to the final product if not removed.

Experimental Protocols

Method 1: Synthesis of this compound via Direct SNAr

Materials:

  • 2,3-Dichloro-5-bromopyrazine

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 2,3-dichloro-5-bromopyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Byproducts by HPLC-MS

Instrumentation:

  • HPLC system equipped with a C18 reverse-phase column.

  • Mass spectrometer with an electrospray ionization (ESI) source.

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Program:

Time (min)%B
010
2090
2590
2610
3010

MS Parameters:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-500

Expected Observations:

  • The desired product, this compound, will be identified by its corresponding [M+H]+ ion.

  • The di-substituted byproduct will exhibit a higher molecular weight corresponding to the addition of a second pyrazinyl moiety.

  • Positional isomers will have the same mass-to-charge ratio but will typically exhibit different retention times on the HPLC column.[1]

  • Hydroxylated byproducts will show a mass shift corresponding to the replacement of a halogen with a hydroxyl group.

Characterization of Byproducts by 1H NMR Spectroscopy

Solvent: DMSO-d6

General Principles:

  • The number and splitting patterns of the aromatic protons on the pyrazine ring can help distinguish between positional isomers.

  • The chemical shifts of the hydrazine protons (-NHNH2) can also provide structural information.

  • Comparison of the integration of signals corresponding to the product and impurities can be used for quantification.

Visualizations

Synthesis_Byproducts cluster_main Direct SNAr Synthesis Starting Material 2,3-Dihalo-5-bromopyrazine Product This compound Starting Material->Product + Hydrazine Byproduct1 Di-substituted Hydrazine Starting Material->Byproduct1 + Excess Hydrazine or Product Dimerization Byproduct2 Positional Isomer Starting Material->Byproduct2 Non-regioselective substitution

Caption: Potential byproduct formation in the direct SNAr synthesis.

Experimental_Workflow Start Synthesis Reaction Workup Aqueous Workup & Extraction Start->Workup Purification Column Chromatography Workup->Purification Characterization HPLC-MS & NMR Analysis Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct Byproducts Isolated Byproducts Characterization->Byproducts

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The choice of synthetic route for this compound has significant implications for the byproduct profile of the final product. While a direct SNAr approach is more concise, it is prone to the formation of di-substituted and isomeric impurities. A multi-step synthesis, although more labor-intensive, can provide greater control over purity. The analytical methods outlined in this guide, particularly HPLC-MS and NMR, are crucial for the identification and quantification of these byproducts, ensuring the quality and consistency of this important synthetic intermediate.

References

Efficacy of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of 1-(3-bromo-5-chloropyrazin-2-YL)hydrazine-based compounds reveals their potential as scaffolds for the development of novel therapeutic agents, particularly in the realm of oncology. While direct efficacy data for the parent compound remains limited in publicly available research, the exploration of its derivatives has provided valuable insights into their structure-activity relationships (SAR) and mechanisms of action. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

From a Pyrazine Scaffold to a Potent Anticancer Candidate: The Story of BPU

Initial computational designs identified 5-bromo-N-[3-(trifluoromethyl)benzyl]pyrazin-2-amine (BPA) as a potential anticancer agent. However, subsequent in-vitro testing revealed weak activity in cancer cell lines. This led to a structural optimization approach, culminating in the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) .[1] This modification, incorporating a urea moiety, significantly enhanced the compound's cytotoxic potential.

Comparative Efficacy of BPU Against Various Cancer Cell Lines

The anticancer activity of BPU was evaluated against a panel of human cancer cell lines using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The results, summarized in the table below, demonstrate a marked cytotoxic effect, particularly against the Jurkat cell line.

CompoundCell LineIC50 (µM)
BPUJurkat (Leukemia)4.64 ± 0.08
BPUHeLa (Cervical Cancer)Not explicitly quantified, but showed growth inhibitory effects
BPUMCF-7 (Breast Cancer)Not explicitly quantified, but showed growth inhibitory effects
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data sourced from Scientific Reports (2023).[1]

Mechanism of Action: Cell Cycle Arrest and Antiangiogenic Properties

Further investigation into the mechanism of action of BPU in Jurkat cells revealed its ability to induce cell cycle arrest in the sub-G1 phase, indicative of apoptosis.[1]

Moreover, BPU demonstrated significant antiangiogenic potential in the in-vivo/ex-vivo shell-less chick chorioallantoic membrane (CAM) assay.[1] This suggests that BPU may exert its anticancer effects not only through direct cytotoxicity but also by inhibiting the formation of new blood vessels that supply tumors with essential nutrients.

G Potential Anticancer Mechanism of BPU cluster_cellular_effects Cellular Effects cluster_angiogenesis Antiangiogenic Effects BPU 1-(5-bromopyrazin-2-yl)-1- [3-(trifluoromethyl)benzyl]urea (BPU) CancerCells Cancer Cells (e.g., Jurkat) BPU->CancerCells Induces Cytotoxicity Angiogenesis Inhibition of Blood Vessel Formation BPU->Angiogenesis Inhibits CellCycleArrest Sub-G1 Phase Cell Cycle Arrest CancerCells->CellCycleArrest TumorGrowth Tumor Growth Apoptosis Apoptosis CellCycleArrest->Apoptosis Apoptosis->TumorGrowth Inhibits Angiogenesis->TumorGrowth Inhibits

Caption: Proposed mechanism of action for the anticancer activity of BPU.

Experimental Protocols

MTT Assay for Cytotoxicity

The in-vitro anticancer properties of BPU were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cell lines, including Jurkat, HeLa, and MCF-7, were exposed to varying concentrations of BPU. This assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing a measure of cell viability.[1]

Cell Cycle Analysis by Flow Cytometry

To investigate the effect of BPU on the cell cycle, Jurkat cells were treated with the compound. Following treatment, the cells were harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1). An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[1]

G Experimental Workflow for Efficacy Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo/Ex Vivo Studies Synthesis Synthesis of BPU Characterization Structural Characterization Synthesis->Characterization CellCulture Cancer Cell Lines (Jurkat, HeLa, MCF-7) Characterization->CellCulture CAM Chick Chorioallantoic Membrane (CAM) Assay (Antiangiogenesis) Characterization->CAM MTT MTT Assay (Cytotoxicity) CellCulture->MTT FlowCytometry Flow Cytometry (Cell Cycle Analysis) CellCulture->FlowCytometry

Caption: Workflow of the key experiments performed to evaluate the efficacy of BPU.

Future Directions and Broader Context

The promising results obtained with BPU highlight the potential of the 1-(bromopyrazin-2-yl)hydrazine scaffold in cancer drug discovery. While the initial focus has been on anticancer activity, the broader class of pyrazine-based compounds has been explored for a range of therapeutic applications, including as kinase inhibitors. Further research is warranted to synthesize and evaluate a broader library of derivatives of this compound. Such studies will be crucial for elucidating detailed structure-activity relationships, identifying specific molecular targets, and ultimately developing more potent and selective therapeutic agents. The diverse biological activities of pyrazine and hydrazine derivatives suggest that this chemical space holds significant promise for addressing various unmet medical needs.

References

Comparative Guide to Cross-Reactivity Studies of Novel Kinase Inhibitors: A Case Study with 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] The pyrazine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[3][4][5] Derivatives of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine represent a promising class of compounds for which rigorous selectivity profiling is essential to predict both on-target efficacy and off-target toxicities. This guide provides a framework for conducting and interpreting cross-reactivity studies for this class of compounds, using hypothetical data for a lead candidate, "Compound X."

The Importance of Kinase Inhibitor Selectivity

Achieving high selectivity for a particular protein kinase is a significant challenge in the development of small molecule inhibitors.[1][2] Given the high degree of conservation in the ATP-binding site across the human kinome, many inhibitors exhibit activity against multiple kinases.[6] This polypharmacology can sometimes be beneficial, leading to multi-targeted therapies, but it can also result in unforeseen side effects.[2] Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor to understand its full spectrum of biological activity.[6][7]

Data Presentation: Cross-Reactivity Profile of Compound X

To assess the selectivity of a novel inhibitor, it is typically screened against a large panel of kinases. The inhibitory activity is often quantified as the IC50 value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. The results for our hypothetical "Compound X," a derivative of this compound, are summarized below.

Target KinaseKinase FamilyIC50 (nM) for Compound X
Primary Target Tyrosine Kinase 15
Off-Target 1Serine/Threonine Kinase1,200
Off-Target 2Tyrosine Kinase850
Off-Target 3Serine/Threonine Kinase>10,000
Off-Target 4Tyrosine Kinase2,500
Off-Target 5Lipid Kinase>10,000
Off-Target 6Atypical Protein Kinase5,000

Table 1: Hypothetical cross-reactivity data for "Compound X." Lower IC50 values indicate higher potency. The data illustrates a favorable selectivity profile, with significantly higher potency against the primary target compared to a panel of off-target kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are representative protocols for common assays used in kinase inhibitor profiling.

Radiometric Kinase Assay (HotSpot™ Assay)

This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[6]

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Recombinant human protein kinase

  • Specific substrate peptide or protein

  • [γ-³³P]-ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., "Compound X") dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the specific substrate, and the diluted test compound.

  • Initiate the reaction by adding a mixture of the kinase and [γ-³³P]-ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay (KINOMEscan™)

This type of assay measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.[1]

Objective: To determine the dissociation constant (Kd) of an inhibitor for a large panel of kinases.

Materials:

  • DNA-tagged kinases

  • Immobilized, broadly selective kinase inhibitor (the "probe")

  • Test compound

  • Affinity chromatography resin

  • Quantitative PCR (qPCR) reagents and instrument

Procedure:

  • A panel of DNA-tagged recombinant kinases is incubated with the test compound at a single, high concentration (e.g., 10 µM).

  • The kinase-compound mixtures are then passed over an affinity chromatography column containing the immobilized probe ligand.

  • Kinases that are not bound by the test compound will bind to the immobilized probe and be retained on the column. Kinases that are bound by the test compound will flow through.

  • The amount of each kinase that flows through is quantified by measuring its corresponding DNA tag using qPCR.

  • The results are typically reported as a percentage of control, where a higher percentage indicates stronger binding of the test compound to the kinase.

  • For hits identified in the primary screen, dose-response curves are generated by testing a range of compound concentrations to determine the dissociation constant (Kd).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.

G cluster_0 Kinase Inhibitor Selectivity Profiling Workflow A Synthesis of this compound Derivative ('Compound X') B Primary Screen at Single High Concentration (e.g., 10 µM) A->B C Identify 'Hits' (e.g., >70% Inhibition) B->C D Secondary Screen: Dose-Response Curves for Hits C->D E Determine IC50 / Kd Values D->E F Cell-Based Assays to Confirm Target Engagement E->F G In Vivo Efficacy and Toxicity Studies F->G

Caption: Workflow for kinase inhibitor selectivity profiling.

Signaling Pathway Context

Understanding which signaling pathways are affected by off-target activity is crucial. The diagram below shows the MAPK/ERK pathway, a common target in cancer therapy. Off-target inhibition of kinases within this or other critical pathways can lead to adverse effects.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Regulates

Caption: The MAPK/ERK signaling pathway.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of kinase inhibitors. For novel scaffolds such as this compound derivatives, a tiered approach starting with broad panel screening followed by detailed dose-response analysis for any identified off-targets is recommended.[7] The use of both enzymatic and binding assays provides a more complete picture of a compound's selectivity profile.[1][6] The data and protocols presented in this guide offer a robust framework for researchers to assess the selectivity of their compounds, ultimately leading to the development of safer and more effective targeted therapies.

References

Benchmarking 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine: A Comparative Guide for Synthetic Intermediates in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate synthetic intermediates is a critical decision that influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine with other key synthetic intermediates, supported by available experimental data and detailed protocols. The focus is on their application in the synthesis of fused heterocyclic compounds, a common scaffold in many biologically active molecules.

This comparison will benchmark this compound against two structurally analogous intermediates: 1-(3-chloropyridin-2-yl)hydrazine and (3-Bromo-5-chlorophenyl)hydrazine. The analysis will center on their utility in forming pyrazole-containing bicyclic systems, a reaction of significant industrial importance, particularly in the synthesis of insecticides like Chlorantraniliprole.

Core Intermediates under Review

The three hydrazine derivatives share a common purpose as precursors for the construction of fused pyrazole rings. The key difference lies in the nature of the aromatic ring attached to the hydrazine moiety: a pyrazine, a pyridine, or a benzene ring. This structural variation is expected to influence the reactivity of the hydrazine and the properties of the resulting products.

Performance in Heterocyclic Synthesis: A Data-Driven Comparison

The primary application for these intermediates is in cyclocondensation reactions, typically with a 1,3-dicarbonyl compound or its equivalent, to form a pyrazole ring. A notable example is the synthesis of 3-bromo-1-(heteroaryl)-1H-pyrazole-5-carboxylic acid derivatives, which are crucial building blocks for agrochemicals.

While specific experimental data for reactions involving this compound is not extensively available in public literature, we can infer its performance based on the well-documented synthesis of analogous compounds. The following table summarizes key quantitative data for the synthesis of the intermediates themselves and their subsequent conversion to a common pyrazole derivative.

IntermediatePrecursorReagents & ConditionsYield of IntermediateSubsequent Reaction with Diethyl Maleate (Yield)Reference
This compound 2,3-Dichloro-5-bromopyrazineHydrazine hydrateData not availableData not availableN/A
1-(3-chloropyridin-2-yl)hydrazine 2,3-DichloropyridineHydrazine hydrate (50%), 2-ethoxyethanol, reflux, 5-6 hrs~95%Diethyl maleate, NaOEt, reflux; then acidification (Yield: >58%)[1][2]
(3-Bromo-5-chlorophenyl)hydrazine 3-Bromo-5-chloroanilineNaNO₂, HCl; then SnCl₂Good to highData not availableGeneral method

Note: The synthesis of this compound and its subsequent reactions are not well-documented in publicly available literature. The data for 1-(3-chloropyridin-2-yl)hydrazine is derived from patent literature concerning the synthesis of Chlorantraniliprole intermediates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the performance of these intermediates. Below are representative experimental protocols for the synthesis of a key precursor and its subsequent cyclization, primarily focusing on the well-documented pyridinyl analog.

Synthesis of 1-(3-chloropyridin-2-yl)hydrazine[1][2]
  • Reaction: 2,3-Dichloropyridine is reacted with hydrazine hydrate in the presence of a suitable solvent.

  • Procedure: To a solution of 2,3-dichloropyridine in 2-ethoxyethanol, 50% hydrazine hydrate is added. The mixture is heated to reflux and maintained for 5-6 hours. Upon cooling to room temperature, the product precipitates as a solid. The solid is collected by filtration and dried to afford 1-(3-chloropyridin-2-yl)hydrazine.

  • Yield: Approximately 95%.

  • Purity: >99% by HPLC.

Synthesis of Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate[2]
  • Reaction: Condensation of 1-(3-chloropyridin-2-yl)hydrazine with diethyl maleate.

  • Procedure: 1-(3-chloropyridin-2-yl)hydrazine is reacted with diethyl maleate in the presence of sodium ethoxide under reflux for approximately 10 minutes. The pH of the reaction mixture is then adjusted to 5-6 with acetic acid. The mixture is poured into ice water to precipitate the product. The solid is collected, washed with aqueous ethanol, and dried.

  • Yield: >58%.

  • Purity: ~99.7% by HPLC.

This pyrazolidinone can be further brominated and oxidized to yield 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key precursor for Chlorantraniliprole.[3][4]

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis of a key agrochemical intermediate, highlighting the role of the hydrazine derivative.

SynthesisWorkflow cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_final_product Further Functionalization Precursor 2,3-Dichloropyridine Intermediate 1-(3-chloropyridin-2-yl)hydrazine Precursor->Intermediate 2-ethoxyethanol, reflux Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazolidinone Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate Intermediate->Pyrazolidinone NaOEt, reflux Maleate Diethyl Maleate Maleate->Pyrazolidinone Bromination Bromination (POBr3) Pyrazolidinone->Bromination Oxidation Oxidation (K2S2O8) Bromination->Oxidation Final_Intermediate 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Oxidation->Final_Intermediate

Caption: Synthetic pathway for a key agrochemical precursor.

Signaling Pathway Context

The final products derived from these intermediates, such as Chlorantraniliprole, often target specific biological pathways in pests. Chlorantraniliprole is a potent activator of insect ryanodine receptors, which are critical for calcium regulation in muscle cells.

RyanodineReceptorPathway Chlorantraniliprole Chlorantraniliprole Ryanodine_Receptor Ryanodine Receptor (RyR) in Muscle Cell Chlorantraniliprole->Ryanodine_Receptor Binds and Activates Ca_Release Uncontrolled Ca2+ Release from SR Ryanodine_Receptor->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis and Death of Insect Muscle_Contraction->Paralysis

Caption: Mode of action of Chlorantraniliprole.

Conclusion and Recommendations

Based on the available data, 1-(3-chloropyridin-2-yl)hydrazine stands out as a well-characterized and highly efficient intermediate for the synthesis of pyrazole-containing agrochemicals. Its high-yield synthesis and proven utility in subsequent cyclization reactions make it a reliable choice for large-scale production.

This compound , while commercially available, lacks sufficient published data to perform a direct quantitative comparison. However, its structural similarity to the pyridinyl analog suggests it would be a viable, albeit potentially more expensive, alternative for creating novel pyrazolo[1,5-a]pyrazine systems. The electron-withdrawing nature of the pyrazine ring may influence its reactivity in cyclization reactions, potentially requiring different reaction conditions.

(3-Bromo-5-chlorophenyl)hydrazine offers a non-heteroaromatic alternative. While its synthesis is standard, its performance in forming the specific fused pyrazole structures relevant to this comparison is not well-documented. Its use would lead to a different class of final compounds (benzopyrazoles) which may have different biological activities.

For researchers and drug development professionals, the choice of intermediate will depend on the desired final molecular scaffold, cost considerations, and the availability of synthetic protocols. For established synthetic routes, 1-(3-chloropyridin-2-yl)hydrazine is the benchmark. For exploratory synthesis of novel compounds, this compound presents an opportunity for creating new chemical entities, though further process development would be required.

References

Safety Operating Guide

Safe Disposal of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, a halogenated hydrazine derivative. Due to the inherent hazards associated with both the hydrazine functional group and the halogenated pyrazine core, strict adherence to the following procedures is essential.

Hydrazine and its derivatives are known to be highly toxic, corrosive, and potentially carcinogenic.[1][2][3] Halogenated organic compounds can also pose significant environmental risks. Therefore, proper disposal is not merely a recommendation but a critical component of responsible laboratory practice.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling procedures should be conducted within a certified chemical fume hood.[1][2]

Essential PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[1][2]

  • Gloves: Nitrile or chloroprene gloves should be worn.[2] Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A flame-resistant lab coat is recommended.[2] Ensure that clothing is buttoned and provides full coverage.

  • Respiratory Protection: All work with this compound must be performed in a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[1][4]

II. Spill Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Use an absorbent material, such as sand or a commercial chemical absorbent, to contain the spill.[5]

    • Carefully collect the absorbed material into a designated hazardous waste container.[4]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately. [2]

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[1][4]

    • Do not attempt to clean up a large spill without proper training and equipment.

III. Waste Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][6] All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.[4][7]

    • The container must be made of a compatible material (e.g., glass or polyethylene-lined metal) and have a secure, tight-fitting lid.[5][7]

  • Waste Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and indicate the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[1][7]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials such as oxidizing agents and acids.[5][7][8]

  • Waste Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1][7] Follow all institutional and regulatory procedures for waste manifest and handover.

IV. Decontamination

All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated. A common method for the decomposition of hydrazine compounds is through oxidation.[9] A dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can be used for this purpose.[8] However, it is crucial to consult with your institution's safety protocols before attempting any chemical decontamination.

V. Quantitative Data for Hazard Assessment

ParameterValue (for Hydrazine)Reference
Physical State Oily, colorless liquid (anhydrous)
Boiling Point 113.5 °C (236.3 °F)
Flash Point 38 °C (100 °F)
Permissible Exposure Limit (PEL) - OSHA 1 ppm (1.3 mg/m³) - 8-hour TWA
Recommended Exposure Limit (REL) - NIOSH 0.03 ppm (0.04 mg/m³) - 2-hour Ceiling
IDLH (Immediately Dangerous to Life or Health) 50 ppm

Note: This data is for hydrazine and should be used as a general guideline. The actual properties of this compound may vary.

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile/Chloroprene Gloves - Flame-Resistant Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? (Unused reagent, contaminated materials) fume_hood->waste_generated spill Spill Occurs fume_hood->spill collect_waste Collect in a Designated Hazardous Waste Container waste_generated->collect_waste label_waste Label Container with: - Full Chemical Name - Hazard Warnings collect_waste->label_waste store_waste Store Sealed Container in Satellite Accumulation Area label_waste->store_waste spill_size Spill Size? spill->spill_size small_spill Small Spill (in fume hood): - Absorb with inert material - Collect in waste container spill_size->small_spill Small large_spill Large Spill (or outside hood): - Evacuate Area - Notify EHS Immediately spill_size->large_spill Large small_spill->collect_waste end End: Proper Disposal large_spill->end Follow EHS Instructions contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.